(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C59H84N16O12 |
|---|---|
Poids moléculaire |
1209.4 g/mol |
Nom IUPAC |
(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41+,42+,43-,44+,45+,46+,47+,48+/m1/s1 |
Clé InChI |
GFIJNRVAKGFPGQ-NTTNVMJUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of the potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH. This synthetic nonapeptide, a superagonist analog of the native Gonadotropin-Releasing Hormone (GnRH), is structurally identified as a derivative of Leuprolide. This document elucidates its molecular interactions with the GnRH receptor (GnRHR), details the subsequent intracellular signaling cascades, and describes the biphasic physiological response characterized by initial stimulation followed by profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis. Quantitative data on receptor binding, signaling potency, and receptor dynamics are summarized. Detailed experimental protocols for key assays and visual diagrams of signaling pathways are provided to support further research and development in endocrinology and oncology.
Introduction and Compound Identification
This compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone Receptor (GnRHR). Its structure is derived from the native GnRH decapeptide with critical modifications designed to enhance potency and prolong its biological half-life.
-
Core Structure: The foundational structure, (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH, is widely known as Leuprolide (or Leuprorelin).
-
Key Modifications from Native GnRH:
-
D-Leu6: Substitution of the glycine at position 6 with a D-Leucine enhances binding affinity and provides significant resistance to enzymatic degradation.
-
Pro-NHEt9: Replacement of the C-terminal glycine-amide with a proline-ethylamide moiety further increases stability by protecting against C-terminal enzymatic cleavage.
-
D-Pyr1: The user-specified molecule includes a D-pyroglutamic acid at position 1. Native GnRH and standard Leuprolide contain L-pyroglutamic acid (pGlu). This modification's primary role is to confer resistance to aminopeptidases. The D-configuration is expected to serve a similar protective function, and for the purposes of the core mechanism of action, its function is considered analogous to the L-form found in Leuprolide.
-
Due to the overwhelming body of research on Leuprolide and the functional similarity of the D-Pyr1 modification, this guide will focus on the well-characterized mechanism of Leuprolide as the representative molecule.
Core Mechanism of Action
The mechanism of action of this GnRH superagonist is paradoxical and biphasic, involving initial, potent stimulation followed by sustained inhibition through receptor downregulation.[1]
Phase 1: Initial Stimulation (Agonist "Flare-Up" Effect)
Upon administration, the agonist binds with high affinity to GnRH receptors on the surface of pituitary gonadotrope cells.[1] This binding event is more stable and prolonged than that of native GnRH. The GnRHR is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.
Activation of the receptor initiates the following cascade:
-
Gαq/11 Activation: The agonist-receptor complex activates the Gαq/11 protein.
-
Phospholipase C (PLC) Stimulation: Activated Gαq/11 stimulates the enzyme Phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Signaling:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca2+) into the cytoplasm.
-
DAG and the elevated cytoplasmic Ca2+ synergistically activate Protein Kinase C (PKC).
-
This surge in intracellular signaling stimulates the synthesis and release of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] This leads to a transient increase in circulating testosterone in males and estrogen in females, a phenomenon known as the "flare-up" effect.
Phase 2: Pituitary Desensitization and Downregulation
Continuous, non-pulsatile exposure to a superagonist like Leuprolide leads to a profound suppression of the HPG axis.[3] This occurs through two primary mechanisms:
-
Receptor Desensitization (Uncoupling): The continuously stimulated GnRH receptors become uncoupled from their G-protein signaling machinery. This renders the gonadotrope cells refractory to further GnRH stimulation, even though the agonist is still bound.
-
Receptor Internalization and Downregulation: The agonist-receptor complexes are internalized from the cell surface via endocytosis.[4][5][6] Unlike many GPCRs, the mammalian GnRH receptor lacks a C-terminal tail, resulting in a slower rate of internalization compared to other receptors.[4][5] However, chronic stimulation leads to a significant net loss of GnRH receptors from the plasma membrane, a process termed downregulation. This reduction in receptor number is a key component of long-term pituitary suppression.
The combined effect of desensitization and downregulation leads to a dramatic and sustained decrease in LH and FSH secretion. Consequently, gonadal steroidogenesis is inhibited, reducing testosterone to castration levels in males and estrogen to postmenopausal levels in females within two to four weeks of continuous therapy.[3][7]
Quantitative Pharmacodynamics
The enhanced potency of Leuprolide compared to native GnRH is a result of both increased receptor affinity and greater resistance to degradation.
| Parameter | Ligand | Value | Cell System / Conditions | Reference |
| Receptor Binding Affinity (Ka) | Native GnRH | 6.6 x 10⁸ M⁻¹ | Rat Pituitary Membranes (Hypotonic Buffer, 0°C) | [8] |
| Superagonist Analogs | 4- to 8-fold > GnRH | Rat Pituitary Membranes (Hypotonic Buffer, 0°C) | [8] | |
| [D-Ser(t-Bu)⁶]des-Gly¹⁰-GnRH NHEt | ~20- to 30-fold > GnRH | Rat Pituitary Cells (0°C) | [9] | |
| Receptor Internalization (t½) | GnRH Receptor | ~20 min | HEK 293 Cells | [10] |
| TRH Receptor (for comparison) | ~2.2 min | HEK 293 Cells | [10] | |
| Receptor Downregulation | GnRH Agonist (D-Lys⁶)GnRH (1 µM) | 50% decrease in GnRH-R mRNA | αT3-1 Cells (24 hours) |
Note: Specific Ki or EC50 values for Leuprolide can vary significantly between studies depending on the cell line, radioligand, and assay conditions used. The data presented reflects the general finding that superagonists have significantly higher affinity and potency than native GnRH.
Signaling Pathway and Experimental Workflow Diagrams
GnRH Agonist Signaling Pathway
Caption: GnRH agonist signaling pathway in pituitary gonadotropes.
Experimental Workflow: Receptor Downregulation Assay
Caption: Workflow for quantifying GnRH receptor mRNA downregulation.
Key Experimental Protocols
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
-
Materials:
-
Receptor Source: Membrane preparations from GnRH-R expressing cells (e.g., human prostate cancer cells, rat pituitary cells) or tissues.[7][11]
-
Radioligand: ¹²⁵I-labeled GnRH agonist (e.g., [¹²⁵I]-[D-Trp⁶]–GnRH).[11]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl.
-
Filtration: 96-well glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[12]
-
Scintillation fluid and counter.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, add in order:
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[12]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters to separate bound from free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer.[12]
-
Counting: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol quantifies the activation of the Gq signaling pathway by measuring the accumulation of the stable IP3 metabolite, IP1.
-
Materials:
-
Cell Line: GnRH-R expressing cells (e.g., HEK293, αT3-1) seeded in a 96-well white plate.
-
Assay Kit: Commercial HTRF IP-One Gq assay kit (containing IP1-d2 conjugate, anti-IP1-Cryptate antibody, and stimulation buffer).[13]
-
Test Compound: this compound.
-
-
Procedure:
-
Cell Culture: Plate cells and grow to desired confluency. Starve cells in serum-free media if necessary.[14]
-
Stimulation:
-
Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Analysis: Calculate the 665/620 ratio. A decrease in the HTRF signal indicates an increase in cellular IP1. Plot the signal ratio against the log concentration of the test compound to determine the EC₅₀.
-
In Vitro LH/FSH Release Assay
This protocol measures the biological activity of the compound by quantifying its ability to stimulate LH and FSH release from primary pituitary cells.
-
Materials:
-
Procedure:
-
Cell Preparation:
-
Aseptically dissect anterior pituitaries from rats.
-
Enzymatically disperse the tissue (e.g., using Viokase or trypsin) to create a single-cell suspension.[15]
-
Plate the cells in culture plates and allow them to attach for 48-72 hours.
-
-
Stimulation:
-
Wash the cells gently with fresh, serum-free medium.
-
Add medium containing various concentrations of the test compound to the wells.
-
Incubate for a defined period (e.g., 3-4 hours).
-
-
Sample Collection: Carefully collect the supernatant (culture medium) from each well.
-
Quantification: Measure the concentration of LH and FSH in the collected supernatant using specific RIA or ELISA kits according to the manufacturer's instructions.[15][17]
-
Analysis: Plot the concentration of released LH or FSH against the log concentration of the test compound to determine the EC₅₀ for hormone release.
-
Conclusion
This compound, a superagonist analog of GnRH, exerts its powerful effects on the reproductive axis through a well-defined, biphasic mechanism. Its enhanced binding affinity and stability lead to an initial stimulatory phase, which is quickly superseded by profound and sustained suppression of gonadotropin release via receptor desensitization and downregulation. This dual action is fundamental to its therapeutic utility in various hormone-dependent pathologies. The quantitative data and detailed protocols provided herein serve as a critical resource for professionals engaged in the study and development of GnRH-based therapeutics.
References
- 1. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Inhibition of LH-release by synthetic analogues of LH-RH in rat pituitary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of the potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, also known as Leuprolide. While specific quantitative data for this exact analog is limited in publicly available literature, this document synthesizes data from closely related analogs to elucidate the key structural modifications that govern its biological activity. We will delve into the critical amino acid substitutions that enhance receptor binding and signaling potency, explore the downstream signaling pathways, and provide detailed experimental protocols for assessing the activity of LHRH analogs.
Structure-Activity Relationship of LHRH Agonists
The native LHRH decapeptide has a short biological half-life, limiting its therapeutic utility. The development of super-agonists like Leuprolide has been achieved through strategic amino acid substitutions that enhance both metabolic stability and receptor binding affinity. The primary modifications that contribute to the high potency of LHRH agonists are substitutions at position 6 and 10.
Substitution of the glycine residue at position 6 with a D-amino acid, such as D-Leucine in Leuprolide, is a critical modification. This substitution stabilizes a β-II' turn conformation in the peptide backbone, which is favorable for receptor binding.[1] Furthermore, the D-amino acid at this position confers resistance to enzymatic degradation.[1]
The replacement of the C-terminal Gly-NH2 with an ethylamide group, as seen in the Pro-NHEt9 modification of Leuprolide, protects the peptide from carboxypeptidase degradation, thereby increasing its in vivo half-life.[1] The removal of the tenth amino acid (des-Gly10) in conjunction with the C-terminal modification further enhances stability.
The N-terminal pyroglutamic acid (pGlu) and the central amino acids, particularly Tyrosine at position 5 and Arginine at position 8, are also crucial for receptor interaction and activation.[1]
Quantitative Data on LHRH Analog Activity
The following table summarizes the binding affinities (Ki or IC50) of various LHRH analogs for the GnRH receptor. This data is compiled from multiple studies to provide a comparative view of the impact of different structural modifications on receptor binding.
| Analog | Sequence | Receptor Binding Affinity (IC50/Ki, nM) | Species | Reference |
| LHRH (GnRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 2.75 ± 0.21 | Human | [2] |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | 0.64 | Human | [3] |
| Triptorelin | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 | ~0.1 | Rat | [4] |
| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt | Not specified | Not specified | [1] |
| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2 | Not specified | Not specified | [4] |
| Deslorelin | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt | ~0.05 | Rat | [4] |
| [His5]GnRH | pGlu-His-Trp-Ser-His-Gly-Leu-Arg-Pro-Gly-NH2 | 0.86 ± 0.25 | Human | [2] |
GnRH Receptor Signaling Pathway
Upon binding to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs, LHRH and its agonists initiate a cascade of intracellular signaling events. This ultimately leads to the synthesis and release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Experimental Protocols
GnRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of LHRH analogs for the GnRH receptor.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor.
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin or [125I]-Buserelin).
-
Unlabeled LHRH analog (competitor).
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-hGnRHR cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled LHRH agonist to each well.
-
Competition: Add increasing concentrations of the unlabeled LHRH analog to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled agonist (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH (Leuprolide Acetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, a potent synthetic agonist analog of luteinizing hormone-releasing hormone (LHRH), commonly known as Leuprolide or Leuprorelin.[1][2] This nonapeptide plays a crucial role in various therapeutic applications, including the treatment of prostate cancer, endometriosis, and central precocious puberty.[1][3][4] The information is presented to support research, drug development, and formulation activities. The acetate salt form, Leuprolide Acetate, is the most common form used in pharmaceutical preparations.[2][5]
Chemical Identity and Structure
Leuprolide is a synthetic nonapeptide designed for greater potency and a longer half-life compared to the natural GnRH.[1][6] Its structure incorporates key modifications: the substitution of Gly6 with a D-Leucine, the deletion of Gly10, and the addition of an ethylamide group to Pro9.[1][2] These changes enhance its resistance to degradation and increase its binding affinity to the GnRH receptor.[1][7]
Amino Acid Sequence: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt[8][9]
Physicochemical Properties
A summary of the key physicochemical properties of Leuprolide and its acetate salt is provided below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of effective drug delivery systems.
| Property | Value (Leuprolide Base) | Value (Leuprolide Acetate) | Reference(s) |
| Molecular Formula | C₅₉H₈₄N₁₆O₁₂ | C₆₁H₈₈N₁₆O₁₄ | [1][8] |
| Molecular Weight | 1209.4 g/mol | 1269.4 g/mol | [1][8] |
| Appearance | White Solid / Fluffy Solid | White Crystal Powder | [2][10][11] |
| pKa (Strongest Acidic) | Not available | 9.49 | [7] |
| pKa (Strongest Basic) | Not available | 11.9 | [7] |
| logP | 1.07 (ALOGPS) / -2.7 (ChemAxon) | 1.07 (ALOGPS) / -2.7 (ChemAxon) | [7] |
| Water Solubility | Poor | Slightly soluble; 0.0354 mg/mL (ALOGPS); ~10 mg/mL in PBS (pH 7.2) | [7][11][12] |
| Other Solubilities | Not available | Soluble in DMSO (>100 mg/mL), Methanol, DMF (~30 mg/mL), Ethanol (~0.25 mg/mL) | [11][12] |
| Optical Rotation | [α]D²⁵ -31.7° (c=1 in 1% acetic acid) | Not available | [2] |
Stability Profile
The stability of Leuprolide Acetate is a critical factor for its formulation, storage, and in vivo performance.
-
pH Stability: The degradation of Leuprolide Acetate in aqueous solutions is pH-dependent. Studies have shown that degradation is accelerated at lower pH values.[13]
-
Temperature Stability: Aqueous stability is higher at lower temperatures.[13][14] For long-term storage, temperatures of -20°C are recommended.[5] Short-term storage can be at 0-4°C.[5] In some formulations, the polymer PLGA, used for controlled release, shows greater stability at 4°C.[15]
-
Oxidative Stability: The presence of dissolved oxygen can affect stability. Degassing the buffer solution has been shown to partially increase the stability of Leuprolide Acetate at 4°C.[13][14]
-
Formulation Stability: When formulated in in-situ forming drug delivery systems with PLGA, Leuprolide Acetate is chemically stable in suspension states but can be unstable (prone to aggregation) when dissolved in polymer solutions at higher temperatures (25°C and 40°C).[15]
Mechanism of Action & Signaling Pathway
Leuprolide acts as a superagonist at the pituitary GnRH receptors (GnRHR).[1][16] Its mechanism involves a biphasic response:
-
Initial Agonist Phase (Flare-up): Upon administration, Leuprolide initially stimulates the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[17][18] This causes a temporary surge in gonadal steroids like testosterone and estrogen.[4][6]
-
Downregulation Phase: Continuous administration leads to desensitization and downregulation of the pituitary GnRH receptors.[4][17] This results in a profound suppression of LH and FSH secretion, leading to a significant reduction in testosterone and estradiol levels, achieving a state of medical castration.[19][20]
The primary signaling pathway for the LHRH receptor in the pituitary involves the Gαq/11 protein, which activates phospholipase C (PLC). However, in some cancer cells, evidence suggests the receptor may couple to Gαi proteins, inhibiting the cAMP pathway.[21][22]
Caption: Pituitary GnRH Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of Leuprolide Acetate.
A systematic approach is required to determine the optimal solvent for a peptide.
-
Initial Assessment: Calculate the net charge of the peptide sequence (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt). Arginine (Arg) and Histidine (His) contribute positive charges, making Leuprolide a basic peptide.[23]
-
Primary Solvent Testing: Attempt to dissolve a small, accurately weighed aliquot of the peptide in sterile, deionized water.[23][24] Vortex and, if necessary, sonicate briefly to aid dissolution.[23][25]
-
Acidic Buffer for Basic Peptides: If the peptide is insoluble in water, as is common for basic peptides, attempt dissolution in a dilute acidic solution, such as 0.1% acetic acid or 10% acetic acid added dropwise.[24][26]
-
Organic Solvents: For hydrophobic or neutral peptides, organic solvents like DMSO, DMF, or acetonitrile may be required.[25] Leuprolide shows good solubility in DMSO.[12]
-
Procedure: a. Allow the lyophilized peptide vial to warm to room temperature.[23] b. Add the calculated volume of the chosen solvent to achieve a desired stock concentration (e.g., 1-10 mg/mL). c. Vortex the solution for 1-2 minutes. d. If particulates remain, sonicate the solution in a water bath for 10-20 seconds.[23] e. Visually inspect for a clear solution. If insoluble, consider a different solvent system or a denaturing agent as a last resort for non-cellular experiments.[25] f. Once dissolved, the stock solution can be diluted with an appropriate aqueous buffer for the final application.[26]
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is standard for assessing the purity and stability of Leuprolide Acetate.
-
Objective: To separate the intact Leuprolide peptide from potential degradation products (e.g., isomers, hydrolysis products) generated under stress conditions.[27][28]
-
Chromatographic System:
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Incubate the drug solution in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).
-
Oxidation: Treat the solution with hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: Expose the solid drug or solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Analysis: Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main Leuprolide peak and from each other.[27][28]
Caption: Workflow for a Stability-Indicating HPLC Method.
References
- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leuprolide [drugfuture.com]
- 3. Leuprolide (1-3) | TargetMol [targetmol.com]
- 4. Leuprorelin - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Leuprolide Acetate | C61H88N16O14 | CID 657180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Leuprolide acetate (USP) | C61H88N16O14 | CID 441410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Leuprolide Acetate - LKT Labs [lktlabs.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of Stability Indicating Hplc Method for Estimation of Leuprolide Acetate in Its Parenteral Dosage Form - Neliti [neliti.com]
- 17. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. leuprolide (Lupron) Uses, Side Effects & Dosage [medicinenet.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 24. peptidesciences.com [peptidesciences.com]
- 25. biobasic.com [biobasic.com]
- 26. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 27. tandfonline.com [tandfonline.com]
- 28. ijpda.org [ijpda.org]
- 29. ijpda.org [ijpda.org]
(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH: A Technical Guide to GnRH Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data: GnRH Receptor Binding Affinities of GnRH Agonists
The binding affinities of various GnRH peptide agonists, including Leuprolide, for the human GnRH receptor have been determined using competitive radioligand binding assays. The data presented in Table 1 summarizes the negative logarithm of the inhibitory constant (pKi) and the dissociation constant (pKD) for these compounds, providing a benchmark for the anticipated affinity of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH.
| Peptide Agonist | pKi ([¹²⁵I]-triptorelin displacement) | pKD (Competition association) |
| Leuprorelin | 9.5 ± 0.09 | 9.8 ± 0.1 |
| GnRH | 8.8 ± 0.06 | 9.0 ± 0.08 |
| Triptorelin | 10 ± 0.1 | 10.6 ± 0.1 |
| Fertirelin | 9.2 ± 0.05 | 9.1 ± 0.08 |
| Alarelin | 9.4 ± 0.1 | 9.8 ± 0.1 |
| Deslorelin | 10 ± 0.1 | 9.9 ± 0.1 |
| Nafarelin | 10 ± 0.06 | 10.6 ± 0.1 |
| Buserelin | 9.9 ± 0.05 | 10.4 ± 0.2 |
| Goserelin | 8.8 ± 0.06 | 9.0 ± 0.08 |
| Histerelin | 9.8 ± 0.2 | 10 ± 0.08 |
| Data from a study characterizing 12 GnRH peptide agonists.[5] Values are presented as mean ± SEM. |
Experimental Protocols
The determination of GnRH receptor binding affinity is typically achieved through competitive radioligand binding assays.[6][7][8] The following protocol provides a detailed methodology for such an experiment.
Radioligand Displacement Assay for GnRH Receptor
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells stably expressing the human GnRH receptor (e.g., HEK 293 or CHO cells).[6]
-
Radioligand: A radioiodinated GnRH analog, such as [¹²⁵I]-triptorelin or ¹²⁵I-[His⁵,D-Tyr⁶]GnRH.[5][7]
-
Test Compound: this compound or other unlabeled GnRH analogs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.1% BSA.
-
Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., 1 µM Leuprolide).
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
2. Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, the radioligand at a concentration at or below its Kd, and varying concentrations of the unlabeled test compound.
-
Total Binding: A set of wells containing only the membrane preparation and the radioligand.
-
Non-specific Binding: A set of wells containing the membrane preparation, the radioligand, and a saturating concentration of an unlabeled GnRH agonist.
-
Incubation Conditions: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
IC₅₀ Determination: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition curve.
-
Ki Calculation: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
GnRH Receptor Signaling Pathway
Upon binding of an agonist like this compound, the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[9][10] The primary pathway involves the activation of the Gq/11 family of G-proteins, leading to the stimulation of phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH receptor signaling pathway initiated by agonist binding.
Experimental Workflow: Radioligand Displacement Assay
The workflow for a radioligand displacement assay involves a series of steps from preparation to data analysis to determine the binding affinity of a test compound.
Caption: Workflow for a GnRH receptor radioligand displacement assay.
References
- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Downstream Signaling Pathways of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is widely known by the non-proprietary names Leuprolide and Buserelin.[1][2][3] As a key regulator of the hypothalamic-pituitary-gonadal axis, its mechanism of action involves a complex cascade of intracellular signaling events following its binding to the GnRH receptor (GnRHR). This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this GnRH agonist, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Initially, GnRH agonists like leuprolide stimulate the GnRHR, leading to an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] However, continuous administration leads to pituitary GnRH receptor desensitization and downregulation, resulting in a sustained suppression of gonadotropin and sex steroid production.[4][5] This biphasic response is the basis for its therapeutic use in a variety of hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty.[2][4]
Core Signaling Pathways
The primary signaling cascade initiated by the binding of this compound to its receptor is mediated through the Gq/11 family of G proteins. This interaction triggers a series of intracellular events, culminating in the activation of multiple downstream effectors that regulate gonadotropin synthesis and release.
Gq/11-PLC-IP3/DAG Pathway
Upon agonist binding, the GnRH receptor undergoes a conformational change that activates the heterotrimeric G protein Gq/11. The activated α-subunit of Gq/11 stimulates Phospholipase C (PLC), a membrane-associated enzyme. PLCβ is the primary isoform involved in this pathway. PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This results in a rapid and transient increase in cytosolic Ca2+ concentration. DAG, a lipid molecule, remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
Protein Kinase C Activation and Isoform Specificity
The activation of PKC is a critical step in the GnRH signaling cascade. Several PKC isoforms are expressed in gonadotropes and have been shown to be involved in mediating the effects of GnRH agonists. These include conventional isoforms (PKCα and PKCβII) and novel isoforms (PKCδ and PKCε).[6][7][8] The differential activation and translocation of these isoforms may contribute to the specificity of the downstream cellular responses. For instance, GnRH has been shown to induce the rapid translocation of PKCα and PKCβII to the plasma membrane, while PKCδ translocates to the perinuclear zone and PKCε to the plasma membrane.[6][7]
Mitogen-Activated Protein Kinase (MAPK) Pathway
A major downstream target of the PKC-mediated signaling is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of ERK1/2 is a key event in the regulation of gonadotropin subunit gene expression. The activation of ERK by GnRH agonists is primarily mediated by PKC, which can phosphorylate and activate Raf, an upstream kinase in the MAPK cascade. Studies in LNCaP prostate cancer cells have shown that leuprolide acetate can counteract the EGF-induced phosphorylation of ERK within 5-30 minutes of treatment.[9]
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of this compound with its receptor and its downstream signaling effects.
| Ligand | Receptor | Cell Type/System | K i (nM) | K D (nM) | Reference(s) |
| Buserelin | hGnRH | CHO-hGnRH cell membranes | 0.2 ± 0.06 | [10] | |
| Leuprolide | GnRH | Prostate Cancer Patients | 0.3 | [11] |
Table 1: Binding Affinity of this compound to the GnRH Receptor.
| Ligand | Downstream Event | Cell Type | EC 50 / IC 50 | Reference(s) |
| GnRH | [ 3 H]IP accumulation | αT3-1 cells | ~3-fold increase after 60 min pretreatment | [12] |
| Leuprolide | Reduction of EGF-induced ERK phosphorylation | LNCaP cells | 10 -11 M to 10 -5 M showed effect | [9] |
| Ligand | Signaling Event | Cell Type | Time to Peak Activation | Reference(s) |
| Leuprolide | Counteraction of EGF-induced ERK phosphorylation | LNCaP cells | 5 - 30 minutes | [9] |
| GnRH | Ins(1,4,5)P3 increase | αT3-1 cells | 10 - 20 seconds | [12] |
Table 3: Kinetics of Signaling Events Induced by this compound.
Receptor Regulation and Desensitization
Continuous exposure to GnRH agonists leads to a state of desensitization, which is crucial for their therapeutic efficacy. This process involves receptor internalization and downregulation.
Internalization
Agonist binding to the GnRH receptor induces its internalization from the plasma membrane into the cell.[13] This process is believed to occur via a clathrin-dependent mechanism.[14][15] Interestingly, unlike many other G protein-coupled receptors, the internalization of the mammalian GnRH receptor appears to be independent of β-arrestin.[13][14][15] This is attributed to the unique structural feature of the mammalian GnRH receptor, which lacks an intracellular C-terminal tail, a region typically involved in β-arrestin binding and subsequent internalization.[13][16] However, the internalization process is dependent on dynamin, a GTPase essential for the pinching off of clathrin-coated vesicles from the plasma membrane.[14][15]
Downregulation and Desensitization
Prolonged stimulation with GnRH agonists results in a reduction in the total number of GnRH receptors on the cell surface, a process known as downregulation.[17] This, coupled with the uncoupling of the receptor from its G protein, contributes to the desensitization of the gonadotrope cells to further stimulation.[18] The LH response to a GnRH challenge test is considered a reliable measure of the degree of pituitary desensitization during GnRH agonist treatment.[6]
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor
This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for the GnRH receptor using a radioactively labeled ligand.
Materials:
-
Cell membranes expressing the GnRH receptor
-
Radioligand (e.g., [ 125 I]-Buserelin or [ 125 I]-Triptorelin)[10]
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (e.g., ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled this compound.
-
In a microtiter plate, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand to a final volume in assay buffer.
-
To determine non-specific binding, add a high concentration of unlabeled ligand to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration in response to GnRH agonist stimulation using the fluorescent indicator Fura-2 AM.[19][20][21][22][23]
Materials:
-
Cells expressing the GnRH receptor (e.g., pituitary gonadotropes or a suitable cell line)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence plate reader or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium and load the cells with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature.
-
Place the plate in the fluorescence reader and record the baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
Add the this compound at the desired concentration and continue to record the fluorescence changes over time.
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
Western Blotting for ERK Phosphorylation
This protocol describes the detection and quantification of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation.[8][24]
Materials:
-
Cells expressing the GnRH receptor (e.g., LNCaP cells)[9][24]
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency. Serum-starve the cells overnight before stimulation to reduce basal ERK phosphorylation.
-
Treat the cells with this compound for the desired time points.
-
Lyse the cells in ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative amount of p-ERK.
Visualizations
Caption: Primary GnRH Receptor Signaling Pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pituitary down-regulation using leuprolide for the intensive ovulation management of poor prognosis patients having in vitro fertilization (IVF)-related treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agents that decrease gonadotropin-releasing hormone (GnRH) receptor internalization do not inhibit GnRH-mediated gonadotrope desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A semi-mechanistic integrated pharmacokinetic/pharmacodynamic model of the testosterone effects of the gonadotropin-releasing hormone agonist leuprolide in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desensitization of gonadotropin-releasing hormone action in the gonadotrope-derived alpha T3-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 21. brainvta.tech [brainvta.tech]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH conformational analysis
An In-Depth Technical Guide to the Conformational Analysis of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH and Related Analogs
Introduction
The synthetic LHRH (Luteinizing Hormone-Releasing Hormone) analog, this compound, represents a class of potent gonadotropin-releasing hormone (GnRH) receptor agonists. The biological activity of these peptides is intrinsically linked to their three-dimensional structure. Conformational analysis is therefore a critical component in the rational design and development of new, more effective LHRH analogs. This guide provides a technical overview of the core principles and methodologies employed in the conformational analysis of these peptides, tailored for researchers, scientists, and drug development professionals.
While specific conformational data for this compound is not extensively published, this guide will draw upon the well-established principles of LHRH analog stereochemistry. A key structural feature of potent LHRH agonists is the adoption of a β-turn conformation, particularly a β-II' turn, in the central part of the peptide sequence (residues 5-8). This turn brings the N- and C-termini into proximity, a conformation believed to be crucial for effective receptor binding. The substitution of Gly6 with a D-amino acid, such as D-Leucine in this case, is a common strategy to stabilize this bioactive turn structure.
Core Structural Motifs: The β-Turn
The β-turn is a secondary structure element that allows the peptide chain to reverse its direction abruptly. It is defined by four consecutive amino acid residues (denoted i, i+1, i+2, and i+3). The conformation is typically stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. The specific type of β-turn is characterized by the phi (Φ) and psi (Ψ) dihedral angles of the central two residues (i+1 and i+2). For LHRH agonists, a Type II' β-turn is often implicated as the bioactive conformation.
Data Presentation: Idealized Dihedral Angles for β-Turns
The following table summarizes the idealized Φ and Ψ dihedral angles for the central residues (i+1 and i+2) of the most common β-turn types found in peptides. These values serve as a reference for interpreting experimental and computational data.
| Turn Type | Φ (i+1) | Ψ (i+1) | Φ (i+2) | Ψ (i+2) |
| Type I | -60° | -30° | -90° | 0° |
| Type II | -60° | 120° | 80° | 0° |
| Type I' | 60° | 30° | 90° | 0° |
| Type II' | 60° | -120° | -80° | 0° |
Experimental Protocols
The conformational analysis of LHRH analogs relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[1] It provides information on through-bond and through-space atomic interactions.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve 1-2 mg of the peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O to observe amide protons).[1]
-
The peptide concentration should ideally be between 1-5 mM.[2]
-
Adjust the pH to the desired value (typically below 7.5 to slow the exchange of amide protons).[3]
-
Add a known concentration of a reference compound, such as DSS or TSP, for chemical shift calibration.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H Spectrum: Provides an initial overview of the sample's purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[2]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons that are within ~5 Å of each other. This is crucial for determining the peptide's fold and secondary structure.[2]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within the same residue.[4]
-
Experiments are typically conducted at a specific temperature, often 298 K (25 °C).
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all proton signals to their respective amino acid residues using the TOCSY and NOESY spectra.
-
Constraint Extraction:
-
Derive interproton distance constraints from the NOESY cross-peak intensities.
-
Extract dihedral angle constraints (Φ) from ³J-coupling constants.
-
-
Structure Calculation: Use the extracted distance and dihedral angle constraints as input for molecular dynamics and/or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides.[5]
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.[1]
-
Accurately determine the peptide concentration. This is critical for calculating molar ellipticity.[5]
-
Prepare a final sample with a concentration typically between 0.1-0.2 mg/mL.[5]
-
Prepare a matched buffer blank solution.[1]
-
-
Instrument Setup:
-
Data Acquisition and Analysis:
-
Acquire a spectrum of the buffer blank using a quartz cuvette with a short path length (e.g., 0.1 cm).[1][5]
-
Rinse the cuvette thoroughly and acquire the spectrum of the peptide sample using the same settings.[1]
-
Subtract the buffer spectrum from the peptide spectrum.[1]
-
Convert the raw data (in millidegrees) to Mean Residue Molarity ([θ]) using the peptide concentration, path length, and number of residues.
-
Analyze the resulting spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil). A β-turn often shows a negative band around 205 nm and a weak positive band above 220 nm.
-
Visualizations: Workflows and Signaling Pathways
General Workflow for Peptide Conformational Analysis
The following diagram illustrates a typical workflow for determining the conformation of a synthetic peptide like an LHRH analog, integrating both experimental and computational approaches.
LHRH Receptor Signaling Pathway
LHRH analogs exert their biological effects by binding to the LHRH receptor (LHR), a G protein-coupled receptor (GPCR). In pituitary gonadotrophs, this binding event initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, in some cancer cells, the signaling pathway can differ.[7]
Conclusion
The conformational analysis of this compound and related analogs is a multi-faceted process that integrates high-resolution experimental techniques with powerful computational methods. Understanding the preferred solution-state conformation, particularly the stabilization of a β-II' turn, is paramount for elucidating its mechanism of action and for the future design of peptides with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies and workflows described herein provide a robust framework for researchers engaged in the structural characterization of these therapeutically important molecules.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. academic.oup.com [academic.oup.com]
In Vitro Stability of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH (Fertirelin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of the luteinizing hormone-releasing hormone (LHRH) analog, (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, also known as Fertirelin. Due to the limited availability of direct stability data for Fertirelin, this guide incorporates data from closely related LHRH agonists, such as gonadorelin and triptorelin, to provide a robust understanding of its expected stability profile. This approach is scientifically justified by the structural similarities among these synthetic peptides.
Introduction to Fertirelin
Fertirelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. Its structure, Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, is a modification of the native GnRH. These modifications are designed to increase its resistance to enzymatic degradation and enhance its biological activity. Understanding the in vitro stability of Fertirelin is crucial for the development of stable pharmaceutical formulations, ensuring its therapeutic efficacy and safety.
Physicochemical and Biological Properties
| Property | Value |
| Chemical Formula | C59H82N16O12 |
| Molecular Weight | 1209.4 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water and acetic acid solutions |
| Mechanism of Action | Agonist at the pituitary GnRH receptors |
In Vitro Stability Profile
The in vitro stability of LHRH analogs is influenced by several factors, including pH, temperature, buffer composition, and the presence of enzymes.
Influence of pH and Temperature
Based on studies of structurally similar LHRH analogs like gonadorelin and triptorelin, Fertirelin is expected to exhibit maximum stability in mildly acidic conditions.[1] The degradation of these peptides typically follows pseudo-first-order kinetics.
Table 1: Predicted Stability of Fertirelin in Aqueous Solution Based on Data from Related LHRH Analogs
| pH | Temperature (°C) | Buffer | Predicted Stability Characteristic | Reference |
| 2.0 | 70 | - | Increased degradation (proton-catalyzed) | [2] |
| 5.0 - 5.5 | 70 | Acetate | Optimal Stability (Half-life of ~70 days for gonadorelin) | [2] |
| 7.0 | 37 | Phosphate | Moderate stability | [1] |
| 9.0 | 70 | - | Increased degradation (hydroxyl-catalyzed) | [2] |
Note: This data is extrapolated from studies on gonadorelin and triptorelin and serves as a strong indicator of Fertirelin's stability profile.
Influence of Buffers
The choice of buffer species can significantly impact the stability of LHRH analogs. Acetate buffers have been shown to have a more favorable effect on the stability of gonadorelin and triptorelin compared to phosphate buffers.[1] An increase in phosphate buffer concentration has been observed to accelerate degradation.[1]
Photostability
As with many peptides, exposure to light, particularly UV radiation, can lead to photodegradation. It is recommended to protect Fertirelin solutions from light to minimize the formation of photolytic degradation products.
Degradation Pathways and Products
A known degradation product of Fertirelin in aqueous solution is a diastereomeric mixture of cyclo(His-Trp).[3] This product is formed through the cyclization of the N-terminal pyroglutamyl-histidine-tryptophan sequence. Under acidic conditions, deamidation is a potential degradation pathway for LHRH analogs, while in alkaline conditions, epimerization of amino acid residues can occur.
Enzymatic Degradation
Fertirelin, like other LHRH analogs, is susceptible to enzymatic degradation by peptidases. In vitro studies with other LHRH agonists have shown that enzymes such as chymotrypsin can cleave the peptide chain at specific sites, for instance, at the Trp3-Ser4 and Tyr5-Gly6 bonds.[4] The D-amino acid substitution in Fertirelin at position 6 is a key modification that provides significant resistance to enzymatic degradation compared to the native LHRH.
Experimental Protocols
The following sections outline detailed methodologies for key in vitro stability experiments for Fertirelin.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for separating the intact Fertirelin from its degradation products.
Table 2: Proposed HPLC Method Parameters for Fertirelin Stability Studies
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 20 µL |
Forced Degradation Studies Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Table 3: Recommended Conditions for Forced Degradation Studies of Fertirelin
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80 °C (in solid state and solution) | 1, 3, 7 days |
| Photodegradation | ICH Q1B option 2 (light cabinet) | Expose solid and solution samples |
In Vitro Enzymatic Degradation Assay
This assay evaluates the stability of Fertirelin in the presence of proteolytic enzymes.
Protocol:
-
Enzyme Preparation: Prepare solutions of relevant enzymes (e.g., chymotrypsin, trypsin, tissue homogenates) in an appropriate buffer (e.g., Tris-HCl, pH 7.4).
-
Incubation: Incubate a known concentration of Fertirelin with the enzyme solution at 37 °C.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).
-
Analysis: Analyze the samples by the stability-indicating HPLC method to determine the remaining percentage of intact Fertirelin and identify degradation products.
Visualizations
LHRH Agonist Signaling Pathway
Fertirelin, as an LHRH agonist, binds to the GnRH receptor, a G protein-coupled receptor (GPCR), on pituitary gonadotrophs.[5] This initiates a signaling cascade leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: LHRH Agonist Signaling Pathway.
Experimental Workflow for In Vitro Stability Testing
The following diagram illustrates a typical workflow for assessing the in vitro stability of Fertirelin.
Caption: In Vitro Stability Testing Workflow.
Conclusion
While specific quantitative in vitro stability data for Fertirelin is not extensively published, a comprehensive understanding of its stability profile can be derived from studies on structurally similar LHRH agonists. Fertirelin is expected to be most stable in mildly acidic conditions (pH 5.0-5.5) and is susceptible to degradation at higher temperatures and in the presence of certain enzymes. The provided experimental protocols offer a robust framework for conducting detailed in vitro stability studies, which are essential for the successful formulation and development of Fertirelin-based therapeutics. Further studies are warranted to fully characterize the degradation pathways and kinetics of this important LHRH analog.
References
- 1. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New degradation product of des-Gly10-NH2-LH-RH-ethylamide (fertirelin) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography studies on the enzymatic degradation of luteinizing hormone-releasing hormone analogues with off-line identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH (Leuprolide Acetate): A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, commonly known as leuprolide acetate, is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH), also referred to as luteinizing hormone-releasing hormone (LHRH).[1][2] It is a nonapeptide that acts as a superagonist at the pituitary GnRH receptors.[3] This guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of leuprolide acetate, focusing on its mechanism of action, absorption, distribution, metabolism, excretion, and its effects on the endocrine system. The information is presented to support research, scientific understanding, and drug development efforts in related fields.
Introduction
Leuprolide acetate is a cornerstone in the treatment of hormone-responsive cancers, such as prostate cancer, and other conditions like endometriosis, uterine fibroids, and central precocious puberty.[3][4] Its therapeutic efficacy stems from its ability to induce a state of medical castration by downregulating the hypothalamic-pituitary-gonadal axis.[4][5] Understanding the intricate pharmacokinetic and pharmacodynamic properties of leuprolide acetate is paramount for optimizing its clinical use and for the development of novel drug delivery systems.
Pharmacodynamics: Mechanism of Action
Leuprolide acetate's primary mechanism of action involves its potent agonism at the GnRH receptors on pituitary gonadotrophs.[3][6] This interaction initiates a biphasic response:
-
Initial Agonist Effect (Flare-Up): Upon initial administration, leuprolide acetate stimulates the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[7][8][9] This surge in gonadotropins, in turn, causes a temporary increase in the production of gonadal steroids, such as testosterone in males and estradiol in females.[4] This phenomenon is often referred to as the "flare-up" effect and can be observed within the first few weeks of treatment.[3][4]
-
Long-Term Antagonist Effect (Downregulation): Continuous stimulation of the GnRH receptors by leuprolide acetate leads to their desensitization and downregulation, a process that involves a decrease in the number of receptors and an uncoupling of the signal transduction mechanism.[5] This results in a profound suppression of LH and FSH secretion.[4][5] The diminished gonadotropin levels subsequently lead to a significant reduction in the synthesis of gonadal steroids, achieving castrate levels of testosterone in men and postmenopausal levels of estrogen in women within two to four weeks of initiating therapy.[2][4] This reversible "medical castration" is the therapeutic goal for hormone-dependent conditions.[5]
Signaling Pathway
The binding of leuprolide acetate to the GnRH receptor on pituitary gonadotroph cells initiates a cascade of intracellular events. This signaling pathway is crucial for the subsequent release of LH and FSH.
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of leuprolide acetate is characterized by its route of administration, as it is not orally active.[4][10] It is typically administered via subcutaneous or intramuscular injection, often in sustained-release depot formulations.[6][11]
Absorption
Following subcutaneous or intramuscular injection, leuprolide acetate is absorbed into the systemic circulation. The bioavailability of subcutaneous administration is comparable to intravenous administration.[10][12] Depot formulations are designed to provide sustained release of the drug over extended periods, ranging from one to six months.[11][13] The release from these microsphere-based depots is a multi-phase process, often characterized by an initial "burst" followed by a prolonged slow-release phase.[13]
Distribution
Leuprolide acetate has a mean steady-state volume of distribution of approximately 27 liters in healthy adult males following intravenous administration.[10][12] In vitro studies have shown that it binds to human plasma proteins at a rate of 43% to 49%.[6][10][12]
Metabolism
As a peptide, leuprolide acetate is primarily metabolized by peptidases into smaller, inactive peptide fragments.[6][10] The main metabolites identified are a pentapeptide (Metabolite I), tripeptides, and a dipeptide.[10] It is not significantly metabolized by cytochrome P-450 enzymes, which minimizes the potential for certain drug-drug interactions.[12]
Excretion
Less than 5% of the administered dose is recovered as the parent drug and its pentapeptide metabolite in the urine.[10] The terminal elimination half-life of leuprolide is approximately three hours.[6]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of leuprolide acetate from various studies.
Table 1: Pharmacokinetic Parameters of Leuprolide Acetate in Humans (Single Dose)
| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |
| SC-LA | 7.5 mg | SC | 19 ± 8.0 | 2.1 ± 0.8 | 1.9-fold higher than IM | - | [14] |
| IM-LA | 7.5 mg | IM | 27 ± 4.9 | 1.0 ± 0.4 | - | - | [14] |
| Depot | 1 mg | SC | - | - | - | 3.6 | [11] |
| IV Bolus | 1 mg | IV | - | - | - | 2.9 | [11] |
| Depot | 3.75 mg | IM/SC | ~20 µg/L (at 3h) | - | Dose-dependent increase | - | [11] |
| Depot | 7.5 mg | IM/SC | Dose-dependent | - | Dose-dependent increase | - | [11] |
| Depot | 15 mg | IM/SC | Dose-dependent | - | Dose-dependent increase | - | [11] |
SC: Subcutaneous, IM: Intramuscular, IV: Intravenous, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the concentration-time curve, t1/2: Elimination half-life. Data are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Leuprolide in Rats (Single Dose)
| Route | Dose | t1/2 (h) | k (h⁻¹) | ka (h⁻¹) | AUC₀₋∞ (h·ng/mL) | Bioavailability (%) | Reference(s) |
| IV | - | 0.52 ± 0.10 | 1.42 ± 0.24 | - | 105.50 ± 17.27 | - | [3][15] |
| SC | - | 0.66 ± 0.03 | 1.06 ± 0.55 | 16.67 ± 2.55 | 53.33 ± 9.96 | 50.60 | [3][15] |
IV: Intravenous, SC: Subcutaneous, t1/2: Elimination half-life, k: Elimination rate constant, ka: Absorption rate constant, AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± standard error.
Experimental Protocols
The characterization of leuprolide acetate's pharmacokinetics and pharmacodynamics relies on robust experimental designs and sensitive analytical methods.
Typical Pharmacokinetic/Pharmacodynamic Study Workflow
Caption: A Generalized Workflow for a Clinical PK/PD Study of Leuprolide.
Analytical Methodologies
Quantification of Leuprolide:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying leuprolide in biological matrices like plasma.[16][17][18]
-
Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample.[17][19]
-
Chromatographic Separation: Achieved using a C18 or HILIC column with a mobile phase often consisting of an acetonitrile and buffer mixture.[16][17]
-
Detection: Performed using a mass spectrometer with electrospray ionization (ESI) in positive mode, monitoring specific precursor to product ion transitions (Multiple Reaction Monitoring - MRM).[16][17]
-
Lower Limit of Quantification (LLOQ): Can reach as low as 0.025 to 0.050 ng/mL.[13][17]
-
-
Radioimmunoassay (RIA): A traditional method that has been used for the quantification of leuprolide.[20][21]
Quantification of Hormones (LH, FSH, Testosterone):
-
Immunoassays: Techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) are commonly employed to measure the concentrations of LH, FSH, and testosterone in serum or plasma.[20]
Conclusion
This compound (leuprolide acetate) exhibits a unique and clinically significant biphasic pharmacodynamic profile, characterized by an initial gonadotropin surge followed by profound suppression of the hypothalamic-pituitary-gonadal axis. Its pharmacokinetic properties, particularly with the advent of long-acting depot formulations, have enabled convenient and effective long-term administration. A thorough understanding of its PK/PD relationship, facilitated by robust experimental protocols and sensitive analytical methods, is essential for its continued therapeutic success and the development of next-generation GnRH analogs. This guide provides a comprehensive technical foundation for professionals engaged in research and development in this area.
References
- 1. Facebook [cancer.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. drugs.com [drugs.com]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 8. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. Sublingual absorption of leuprolide: comparison between human and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH (Deslorelin) in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, commonly known as Deslorelin, is a potent synthetic super-agonist of gonadotropin-releasing hormone (GnRH).[1] It is a valuable tool in veterinary medicine and reproductive research for the long-term, reversible suppression of reproductive function.[2][3] Marketed under trade names such as Suprelorin® and Ovuplant®, Deslorelin is typically administered as a slow-release subcutaneous implant.[4] These application notes provide an overview of the in vivo use of Deslorelin in various animal models, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action
Deslorelin functions as a GnRH agonist.[4] Initially, its binding to GnRH receptors in the anterior pituitary gland stimulates a transient surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon often referred to as the "flare-up effect".[2][4] However, the continuous, non-pulsatile stimulation by Deslorelin leads to the downregulation and desensitization of GnRH receptors.[4][5] This ultimately results in a profound and sustained suppression of LH and FSH secretion, leading to a decrease in the production of gonadal steroids like testosterone and estradiol, effectively inducing a state of medical castration or temporary infertility.[2][4]
Signaling Pathway of Deslorelin
Caption: Deslorelin's biphasic mechanism of action.
Applications in Animal Models
Deslorelin is widely used for various applications in small animal medicine and research, including:
-
Contraception and Fertility Control: Inducing temporary infertility in both male and female animals.[6][7]
-
Postponement of Puberty: Delaying the onset of sexual maturity in prepubertal animals.[8][9]
-
Management of Hormone-Dependent Conditions: Treating conditions such as benign prostatic hyperplasia in dogs and adrenal disease in ferrets.[6]
-
Control of Reproductive Behaviors: Mitigating unwanted behaviors linked to sex hormones.[6]
Quantitative Data from In Vivo Studies
The efficacy and duration of Deslorelin's effects vary depending on the species, sex, age, and implant dosage.
| Animal Model | Application | Implant Dose | Key Findings | Duration of Effect |
| Dogs (Male) | Contraception | 4.7 mg | Suppression of testosterone and fertility.[2] | Minimum 6 months[2] |
| 9.4 mg | Suppression of testosterone and fertility.[2] | Minimum 12 months[2] | ||
| Dogs (Female, Prepubertal) | Postponement of Puberty | 4.7 mg | Median time to sexual maturity extended to 377 days (vs. 217 days in controls).[9] | Varies; onset of estrus postponed.[9] |
| Cats (Male) | Contraception | 4.7 mg | Suppression of testosterone.[3] | Average ~20 months (range 15-25)[3] |
| 9.4 mg | Suppression of testosterone.[10] | Average 805 days (range 750-850)[10] | ||
| Cats (Female) | Contraception | 4.7 mg | Suppression of estrus.[3] | Average ~24 months (range 16-37)[3] |
| Postponement of Puberty | 4.7 mg | Puberty postponed to an average of ~10 months of age (vs. ~6 months in controls).[3] | Varies; puberty delayed.[3] | |
| Goats (Female) | Pharmacokinetics Study | 9.4 mg | Average maximum serum concentration (Cmax) of 83 ng/ml reached at 1.3 hours (Tmax). A plateau phase extended from 30 to 360 days. Fecal hormone monitoring indicated anovulatory status.[11] | At least 360 days[11] |
| Laying Hens | Suppression of Egg Laying | 4.7 mg | Significant prevention of egg-laying.[12] | Shortest duration was 8 weeks in some hens.[12] |
| Veiled Chameleons (Female) | Reproductive Control | 4.7 mg | No significant reduction in reproductive activity was observed.[13] | Not effective in this study.[13] |
Experimental Protocols
General Experimental Workflow for In Vivo Deslorelin Studies
Caption: A typical workflow for in vivo Deslorelin studies.
Protocol 1: Long-Term Contraception in Male Dogs
1. Objective: To induce reversible, long-term infertility in sexually mature male dogs.
2. Animal Model: Healthy, intact, sexually mature male dogs.
3. Materials:
- Deslorelin acetate implant (e.g., Suprelorin® 4.7 mg or 9.4 mg).[2]
- Implanter device (typically supplied with the implant).
- Clippers.
- Antiseptic solution (e.g., chlorhexidine, povidone-iodine).
- Sterile gloves.
- Equipment for blood collection (for hormone analysis).
4. Procedure:
- Acclimatization: Acclimate animals to the housing conditions for a minimum of 7 days.
- Baseline Sampling: Collect blood samples to determine baseline testosterone, LH, and FSH concentrations. Perform a physical examination, including measurement of testicular volume.
- Implantation:
- Restrain the animal appropriately. Sedation may be considered if necessary.
- Clip the hair from the implantation site, typically in the subcutaneous tissue between the shoulder blades.[7]
- Aseptically prepare the skin.
- Lift a fold of skin and insert the needle of the pre-loaded implanter to its full length.
- Fully depress the plunger while slowly withdrawing the needle to deposit the implant.
- Pinch the skin at the insertion site as the needle is withdrawn to ensure the implant remains in place.
- Visually inspect to confirm the implant has been correctly administered.
- Post-Implantation Monitoring:
- Monitor the implantation site for any signs of inflammation, swelling, or infection.[14]
- Collect blood samples at regular intervals (e.g., weekly for the first month, then monthly) to monitor testosterone, LH, and FSH levels. Note that fertility is typically suppressed after approximately 6 weeks.[7]
- Measure testicular volume monthly. A significant reduction is expected.
- Endpoint: The study can be concluded once hormone levels have returned to baseline, indicating the depletion of the implant and the end of the suppression period.
Protocol 2: Postponement of Puberty in Prepubertal Female Dogs
1. Objective: To safely and effectively delay the onset of the first estrus in prepubertal female dogs.
2. Animal Model: Healthy, prepubertal female dogs, aged between 12 and 16 weeks.[7][9]
3. Materials:
- Deslorelin acetate implant (e.g., Suprelorin® 4.7 mg).[9]
- Standard implantation equipment (as per Protocol 1).
- Materials for vaginal cytology.
- Equipment for blood collection (for progesterone analysis).
4. Procedure:
- Animal Selection and Baseline: Enroll healthy female dogs between 12 and 16 weeks of age. A control group receiving no treatment or a placebo implant should be included.[9] Record baseline body weight.
- Implantation: Administer the 4.7 mg Deslorelin implant subcutaneously as described in Protocol 1. Implantation before 16 weeks of age is recommended to avoid inducing an initial estrus (flare-up effect).[7][9]
- Monitoring for Puberty:
- From the expected age of puberty onwards (e.g., from 5 months of age), perform weekly examinations for clinical signs of proestrus/estrus (e.g., vulvar swelling, serosanguinous discharge).
- Perform weekly vaginal cytology to detect cornified epithelial cells, indicative of estrogenic stimulation.
- Collect blood samples for serum progesterone analysis to confirm ovulation (>2 ng/mL).
- Data Collection:
- Record the age and weight at which the first estrus occurs for each animal.
- Monitor for any adverse effects. Note that Deslorelin use in prepubertal animals may delay the closure of long bone physes.[2]
- Endpoint: The primary endpoint is the age at the first confirmed estrus in the Deslorelin-treated group compared to the control group. Follow-up can continue to assess subsequent cycles and fertility.[9]
Conclusion
Deslorelin is a versatile and effective tool for the manipulation of the reproductive axis in a wide range of animal species. Its long-acting, reversible nature makes it particularly useful for studies requiring sustained suppression of gonadal function. The protocols and data presented here provide a foundation for researchers to design and implement in vivo studies using this potent GnRH agonist. Careful consideration of the species, age, and desired duration of effect is crucial for selecting the appropriate dosage and experimental design.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. eazarmg.org [eazarmg.org]
- 3. Long-term contraception in a small implant: A review of Suprelorin (deslorelin) studies in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Deslorelin used for? [synapse.patsnap.com]
- 5. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 6. Animals | Special Issue : Deslorelin Implant: An Ethical and Medical Option in Small Animal Medicine [mdpi.com]
- 7. Suprelorin® (deslorelin acetate) — Alliance for Contraception in Cats & Dogs [acc-d.org]
- 8. Use of Deslorelin to Control Reproduction in Cats - WSAVA 2018 Congress - VIN [vin.com]
- 9. vet-es.virbac.com [vet-es.virbac.com]
- 10. researchgate.net [researchgate.net]
- 11. bioone.org [bioone.org]
- 12. Frontiers | Influence of a Sustained Release Deslorelin Acetate Implant on Reproductive Physiology and Associated Traits in Laying Hens [frontiersin.org]
- 13. Effect of GnRH agonist (deslorelin) on reproductive activity in captive female veiled chameleons (Chamaeleo calyptratus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. poultrydvm.com [poultrydvm.com]
Application Notes and Protocols for LHRH Analog Competitive Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. It is the initial signal in the hypothalamic-pituitary-gonadal axis. LHRH analogs, which can be either agonists or antagonists, are crucial in various therapeutic areas, including oncology, gynecology, and assisted reproductive technologies.
A competitive binding assay is a fundamental tool for the characterization of these analogs. This in vitro assay quantifies the ability of an unlabeled LHRH analog to compete with a radiolabeled LHRH analog for binding to the LHRH receptor. The data generated from this assay, typically in the form of an IC50 value (the concentration of a ligand that displaces 50% of the radioligand), is essential for determining the binding affinity of novel compounds and for structure-activity relationship (SAR) studies.
This document provides a detailed protocol for performing an LHRH analog competitive binding assay, guidance on data analysis, and representative data for common LHRH analogs.
Principle of the Assay
The LHRH analog competitive binding assay is based on the principle of competition between a fixed concentration of a radiolabeled LHRH analog (the "tracer") and a range of concentrations of an unlabeled LHRH analog (the "competitor") for a limited number of LHRH receptors. The receptors are typically present in a membrane preparation from a cell line expressing the LHRH receptor or from pituitary tissue. As the concentration of the unlabeled competitor increases, it displaces the radiolabeled tracer from the receptor, leading to a decrease in the measured radioactivity bound to the receptor-membrane complex. The amount of radioactivity is inversely proportional to the binding affinity of the competitor.
LHRH Receptor Signaling Pathway
The LHRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G protein, specifically Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs.[1] LHRH antagonists, on the other hand, bind to the receptor but do not induce this conformational change, thereby blocking the downstream signaling cascade.[2][3]
Experimental Protocol
This protocol outlines a radioligand competitive binding assay using pituitary membrane preparations.
Materials and Reagents
-
Pituitary Membranes: Prepared from rat or bovine anterior pituitaries, or from a cell line stably expressing the human LHRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand (Tracer): A high-affinity, radioiodinated LHRH agonist, such as 125I-[His5,D-Tyr6]GnRH or 125I-[D-Ala6,N-MeLeu7,Pro9NHEt]GnRH.
-
Unlabeled LHRH Analogs: A series of concentrations of the test compounds (agonists and antagonists).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Gamma counter or liquid scintillation counter.
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled LHRH analogs in assay buffer. The concentration range should typically span from 10-12 M to 10-5 M.
-
Thaw the pituitary membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd value (typically 0.1-1 nM).
-
-
Assay Setup:
-
Set up the assay in a 96-well plate. Include wells for total binding (radioligand and membranes only), non-specific binding (radioligand, membranes, and a high concentration of unlabeled LHRH, e.g., 1 µM), and competitive binding (radioligand, membranes, and serial dilutions of the test compounds).
-
To each well, add the components in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of the appropriate concentration of unlabeled LHRH analog.
-
50 µL of the radioligand solution.
-
100 µL of the membrane suspension.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours), with gentle agitation. The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester or vacuum filtration manifold.
-
Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials and add 3-5 mL of scintillation cocktail.
-
Measure the radioactivity in each vial using a gamma counter or a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate a Competition Curve:
-
For each concentration of the unlabeled competitor, calculate the percentage of specific binding relative to the total specific binding (in the absence of competitor).
-
Plot the percentage of specific binding on the y-axis against the logarithm of the competitor concentration on the x-axis. This will generate a sigmoidal dose-response curve.
-
-
Determine the IC50 Value:
-
The IC50 value is the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis (e.g., using GraphPad Prism or a similar software).
-
-
Calculate the Ki Value (optional):
-
The Ki (inhibition constant) is a measure of the affinity of the competitor for the receptor and can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Representative Data
The following table summarizes the binding affinities (IC50 or relative potency) of several LHRH analogs. Note that absolute values can vary depending on the experimental conditions (e.g., tissue source, radioligand, and assay buffer).
| LHRH Analog | Type | Relative Potency (GnRH = 1) | Reference |
| Buserelin | Agonist | ~50 | Based on general knowledge from multiple sources. |
| Goserelin | Agonist | ~100 | Based on general knowledge from multiple sources. |
| Leuprolide | Agonist | ~50 | Based on general knowledge from multiple sources. |
| Triptorelin | Agonist | ~100 | Based on general knowledge from multiple sources. |
| des-Gly10-[D-Ser(TBu)6]Pro9-NHEt-GnRH | Agonist | 170-190 | [4] |
| Cetrorelix | Antagonist | High | Potency is high, but a direct numerical comparison to GnRH from the provided sources is not available. |
| Ganirelix | Antagonist | High | Potency is high, but a direct numerical comparison to GnRH from the provided sources is not available. |
| [Ac-D-Phe1,D-p-cl-Phe2,D-Trp3,6]GnRH | Antagonist | High | [4] |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Non-specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Filters are not pre-soaked. | - Use a radioligand concentration at or below the Kd.- Increase the number of wash steps or the volume of wash buffer.- Pre-soak the filters in assay buffer containing 0.5% polyethyleneimine (PEI). |
| Low Total Binding | - Insufficient amount of receptor.- Degraded radioligand or receptor.- Incorrect buffer conditions. | - Increase the amount of membrane protein in the assay.- Use fresh or properly stored reagents.- Optimize the pH and ionic strength of the assay buffer. |
| Poor Reproducibility | - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations. | - Use calibrated pipettes and ensure proper technique.- Gently vortex or mix all reagent solutions before use.- Maintain a consistent temperature throughout the assay, especially during incubation. |
| No Competition by Test Compound | - Compound is inactive.- Incorrect concentration range of the compound. | - Verify the identity and purity of the test compound.- Test a wider range of concentrations, including higher concentrations.- Consider potential solubility issues of the compound in the assay buffer. |
Conclusion
The LHRH analog competitive binding assay is a robust and reliable method for determining the binding affinity of novel compounds to the LHRH receptor. The data generated from this assay is critical for the preclinical development of new LHRH-based therapeutics. Careful optimization of assay conditions and adherence to a well-defined protocol are essential for obtaining accurate and reproducible results.
References
- 1. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Relative potencies of gonadotropin-releasing hormone agonists and antagonists on ovarian and pituitary functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH ELISA Kit for Serum Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the quantitative determination of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, a synthetic LHRH (luteinizing hormone-releasing hormone) analog, in serum samples using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit.
Introduction
This compound, also known as Leuprolide, is a potent synthetic agonist of the LHRH receptor.[1][2] Like the endogenous LHRH, its initial binding to the pituitary LHRH receptors stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, continuous administration leads to downregulation of the LHRH receptors, causing a profound suppression of LH and FSH secretion and a subsequent decrease in gonadal steroid production.[3][4] This "medical castration" effect makes it a valuable therapeutic agent in the treatment of hormone-responsive cancers such as prostate cancer, as well as other conditions like endometriosis and precocious puberty.[1][4]
This ELISA kit provides a sensitive and specific method for quantifying this compound in serum, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research.
Principle of the Assay
This ELISA kit is based on the principle of competitive binding. The microtiter plate is pre-coated with a fixed amount of anti-(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH antibody. When the serum samples or standards are added to the wells, the this compound in the sample competes with a fixed amount of biotin-labeled this compound for the binding sites on the antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated LHRH analog captured on the plate. Following another wash step, a substrate solution is added, and the color development is initiated by the HRP enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of the analyte in the unknown samples.[5]
Kit Components and Storage
| Component | Quantity | Storage |
| Pre-coated 96-well Microplate | 1 plate | 2-8°C |
| This compound Standard | 2 vials (lyophilized) | -20°C |
| Biotinylated this compound | 1 vial | -20°C |
| Streptavidin-HRP Conjugate | 1 vial | 2-8°C |
| Standard Diluent | 1 bottle | 2-8°C |
| Wash Buffer Concentrate (20X) | 1 bottle | 2-8°C |
| Substrate Solution (TMB) | 1 bottle | 2-8°C |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealer | 2 sheets | Room Temperature |
Note: Do not mix or substitute reagents from different kit lots.
Materials Required But Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Tubes for standard dilution
-
Vortex mixer
-
Absorbent paper
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
Serum:
-
Collect whole blood in a serum separator tube (SST).[6]
-
Allow the blood to clot for 30 minutes at room temperature.[6][7]
-
Centrifuge at 1000 x g for 15 minutes.[6]
-
Carefully collect the serum and transfer it to a clean tube.
-
If not assayed immediately, store the serum at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][8]
Important Considerations:
-
Hemolyzed, hyperlipemic, or icteric samples may interfere with the assay and should be avoided.[7]
-
Ensure that samples are brought to room temperature before use.
Experimental Protocol
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized or distilled water at a 1:20 ratio.
-
This compound Standard: Reconstitute the lyophilized standard with the volume of Standard Diluent specified on the vial label to create the stock solution. Allow it to sit for 10-15 minutes and mix gently. Prepare a dilution series of the standard using the Standard Diluent.
-
Biotinylated this compound: Dilute the concentrated biotinylated LHRH analog with Standard Diluent according to the instructions on the vial label.
-
Streptavidin-HRP Conjugate: Dilute the concentrated Streptavidin-HRP conjugate with Standard Diluent as per the vial instructions.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for standards, samples, and blanks.
-
Add 50 µL of each standard, sample, and blank (Standard Diluent) to the appropriate wells.
-
Add 50 µL of the diluted Biotinylated this compound to each well (except the blank).
-
Seal the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash each well three times with 200 µL of 1X Wash Buffer. After the last wash, invert the plate and blot it against clean absorbent paper.
-
Add 100 µL of the diluted Streptavidin-HRP Conjugate to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step as in step 6.
-
Add 90 µL of Substrate Solution to each well.
-
Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Account for any sample dilution factors in the final concentration calculation.
Performance Characteristics
| Parameter | Specification |
| Assay Range | 0.1 ng/mL - 20 ng/mL |
| Sensitivity | < 0.05 ng/mL |
| Specificity | High specificity for this compound. Cross-reactivity with endogenous LHRH and other analogs is minimal. |
| Precision | Intra-assay CV < 10%; Inter-assay CV < 15% |
Note: These are representative values. Please refer to the certificate of analysis provided with the specific kit lot for detailed performance data.
Visualizations
LHRH Agonist Signaling Pathway
Caption: Signaling pathway of LHRH agonists leading to LH and FSH secretion and subsequent downregulation.
Competitive ELISA Workflow
Caption: Step-by-step workflow of the competitive ELISA for this compound.
References
- 1. Gonadotropin-releasing hormone modulator - Wikipedia [en.wikipedia.org]
- 2. Bachem (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Acetate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 7. ELISA Sample preparation Guide [diagnopal.ca]
- 8. fn-test.com [fn-test.com]
Radioligand binding assay for GnRH receptor using (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of ligands with the Gonadotropin-Releasing Hormone (GnRH) receptor. The protocol is designed for the use of the specific GnRH analog, (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, as the radiolabeled ligand. While specific binding data for this particular compound is not extensively available in public literature, this document outlines a robust methodology that can be adapted for its characterization.
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the neuroendocrine control of reproduction.[1][2] Upon binding of GnRH, the receptor activates intracellular signaling cascades, primarily through Gαq/11, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][4][5] Understanding the binding kinetics and affinity of novel ligands to the GnRH receptor is crucial for the development of new therapeutics for hormonal disorders and hormone-dependent cancers.
Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a ligand for its receptor (Kd), the density of receptors in a given tissue or cell preparation (Bmax), and the inhibitory constant (Ki) of competing unlabeled ligands.[6][7][8] This protocol details the necessary steps for performing saturation and competition binding assays for the GnRH receptor.
GnRH Receptor Signaling Pathway
The binding of GnRH or its analogs to the GnRH receptor initiates a signaling cascade that is fundamental to its physiological function. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[1][4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][3] These events trigger downstream signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades, which ultimately regulate the transcription and release of gonadotropins.[3][5][9]
Caption: GnRH receptor signaling cascade.
Experimental Protocols
Materials and Reagents
-
Radioligand: Tritiated ([³H]) or radioiodinated ([¹²⁵I]) this compound. High specific activity is recommended for optimal results.[10]
-
Unlabeled Ligand: this compound for determining non-specific binding and for competition assays.
-
Cell Membranes: Membranes prepared from cells or tissues endogenously expressing the GnRH receptor (e.g., pituitary gonadotrophs) or from a cell line stably transfected with the human GnRH receptor (e.g., HEK293 or CHO cells).[11]
-
Binding Buffer: 10 mM HEPES, 15 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold Binding Buffer.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester/vacuum manifold.[10]
-
Scintillation Cocktail: A suitable cocktail for counting the chosen radioisotope.
-
Scintillation Counter: To measure radioactivity.[12]
-
Protein Assay Kit: To determine the protein concentration of the membrane preparation.
Experimental Workflow
The general workflow for a radioligand binding assay involves incubation of the radioligand with the receptor source, separation of bound from free ligand, and quantification of the bound radioactivity.
Caption: General workflow for a filtration-based radioligand binding assay.
Saturation Binding Assay Protocol
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[7][8]
-
Assay Setup: Set up triplicate tubes for each concentration of the radioligand. For each concentration, prepare tubes for total binding and non-specific binding (NSB).
-
Total Binding: To these tubes, add:
-
50 µL of Binding Buffer
-
50 µL of varying concentrations of the radioligand (e.g., 0.1-20 nM).
-
100 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
-
Non-Specific Binding (NSB): To a parallel set of tubes, add:
-
50 µL of a high concentration of unlabeled ligand (e.g., 1-10 µM) to saturate all specific binding sites.
-
50 µL of the same varying concentrations of the radioligand.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary kinetic experiments.[13]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts for each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.[6]
-
Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.[7][8]
-
Assay Setup: Set up triplicate tubes for each concentration of the unlabeled test compound.
-
Incubation Mixture: To each tube, add:
-
50 µL of varying concentrations of the unlabeled test compound.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the cell membrane preparation (20-50 µg of protein).
-
Also include tubes for total binding (no competitor) and NSB (with a saturating concentration of a reference unlabeled ligand).
-
-
Incubation: Incubate the tubes at the previously determined optimal temperature and time to reach equilibrium.
-
Filtration and Counting: Follow the same procedure as described for the saturation assay (steps 5 and 6).
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the unlabeled test compound (X-axis).
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation assay.
-
Data Presentation
Quantitative data from radioligand binding assays should be summarized in clear, structured tables. Below are template tables that can be used to present the results.
Table 1: Saturation Binding Parameters for this compound at the GnRH Receptor
| Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Hill Slope (nH) |
| [³H]-(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH | e.g., 1.2 ± 0.2 | e.g., 850 ± 50 | e.g., 0.98 ± 0.05 |
Note: The values presented are for illustrative purposes only and should be replaced with experimentally determined data.
Table 2: Competition Binding Affinities of Various Ligands for the GnRH Receptor
| Competing Ligand | IC50 (nM) | Ki (nM) |
| This compound | e.g., 1.5 ± 0.3 | e.g., 1.1 ± 0.2 |
| GnRH (native) | e.g., 5.8 ± 0.9 | e.g., 4.3 ± 0.7 |
| Leuprolide | e.g., 0.9 ± 0.1 | e.g., 0.7 ± 0.1 |
| Potent Antagonist (e.g., Cetrorelix) | e.g., 0.5 ± 0.1 | e.g., 0.4 ± 0.1 |
Note: The values presented are for illustrative purposes only and should be replaced with experimentally determined data. The Ki values are calculated using the Cheng-Prusoff equation and the experimentally determined Kd of the radioligand.
Conclusion
This document provides a comprehensive guide for performing radioligand binding assays to characterize the interaction of ligands with the GnRH receptor, with a focus on the analog this compound. Adherence to these detailed protocols will enable researchers and drug development professionals to obtain reliable and reproducible data on ligand affinity and receptor density, which is essential for the advancement of GnRH receptor-targeted therapies. It is crucial to perform preliminary optimization experiments for incubation time, temperature, and membrane concentration to ensure the robustness of the assay for the specific radioligand and receptor system being investigated.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: map04912 [genome.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 13. chem.uwec.edu [chem.uwec.edu]
Application Notes and Protocols: In Vitro Stimulation of Prostate Cancer Cells with (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, offers a valuable tool for the in vitro investigation of prostate cancer biology. While traditionally used in androgen deprivation therapy to suppress testosterone production via pituitary desensitization, LHRH agonists also exert direct effects on prostate cancer cells.[1] Many prostate tumors, including both androgen-dependent (e.g., LNCaP) and androgen-independent (e.g., DU-145) lines, express LHRH receptors, making them susceptible to direct modulation by agonists.[1]
These application notes provide a comprehensive overview of the in vitro effects of this compound on prostate cancer cells, along with detailed protocols for key experiments. The information presented is synthesized from studies on closely related LHRH agonists, such as Leuprolide, and provides a framework for investigating this specific compound.
Biological Activity and Mechanism of Action
In vitro, this compound is expected to elicit a direct anti-proliferative effect on prostate cancer cells expressing the LHRH receptor. This action is independent of the systemic hormonal axis. The binding of the agonist to its receptor on the cancer cell surface can interfere with critical signaling pathways that govern cell growth and survival.
One of the key mechanisms involves the modulation of growth factor signaling pathways. LHRH agonists have been shown to inhibit the mitogenic activity of epidermal growth factor (EGF) and its downstream signaling cascades.[2] This interference can lead to a reduction in the activation of key kinases such as those in the ERK1/2 pathway, which are central to cell proliferation.[3] The antiproliferative effects of LHRH agonists are often dose-dependent.
Data Presentation: Anticipated Effects of this compound on Prostate Cancer Cells
The following tables summarize the expected quantitative outcomes based on studies with similar LHRH agonists. Researchers should generate specific data for this compound to confirm these effects.
Table 1: Anti-proliferative Activity
| Cell Line | Expected IC50 Range (µM) | Assay | Duration | Reference Compound(s) |
| LNCaP (Androgen-Sensitive) | 4.0 - 10.0 | MTT / WST-8 | 72 hours | LHRH-conjugated peptides[4] |
| DU-145 (Androgen-Independent) | 4.5 - 6.0 | MTT / WST-8 | 72 hours | LHRH-conjugated peptides[4] |
| PC-3 (Androgen-Independent) | 4.0 - 9.0 | MTT / WST-8 | 72 hours | LHRH-conjugated peptides[4] |
Table 2: Effects on Intracellular Signaling
| Cell Line | Target Protein | Expected Effect | Time Point | Analytical Method |
| LNCaP | p-ERK1/2 | Reduction | 15-60 min | Western Blot[3] |
| PC-3 | p-ERK1/2 | Increase | 15-60 min | Western Blot[3] |
| LNCaP | p-AKT | Potential Reduction | 15-60 min | Western Blot |
| DU-145 | p-AKT | Potential Reduction | 15-60 min | Western Blot |
Mandatory Visualizations
Signaling Pathway
Caption: LHRH Agonist Signaling Pathway in Prostate Cancer Cells.
Experimental Workflow
Caption: Workflow for In Vitro Analysis of LHRH Agonist Effects.
Experimental Protocols
Cell Culture of Prostate Cancer Cell Lines (LNCaP Example)
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them.
-
To passage, aspirate the medium, wash the cells once with PBS, and add 1-2 mL of 0.25% Trypsin-EDTA to the flask.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability (MTT) Assay
Materials:
-
Prostate cancer cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete growth medium
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[5]
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for p-ERK1/2 and p-AKT
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours if investigating growth factor-independent signaling.
-
Treat the cells with the desired concentration of this compound for a short duration (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein and loading control (β-actin).[6]
Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., c-fos, PSA) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Treat cells in 6-well plates with the LHRH agonist for the desired time (e.g., 6, 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Use a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of GnRH Receptor Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of downstream signaling targets of the Gonadotropin-Releasing Hormone (GnRH) receptor using Western blotting. This document includes an overview of the primary signaling cascades, comprehensive experimental protocols for key protein targets, and quantitative data to facilitate experimental design and data interpretation.
Introduction to GnRH Receptor Signaling
The Gonadotropin-Releasing Hormone (GnRH) receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of the reproductive axis. Upon binding of GnRH, the receptor activates several intracellular signaling pathways, primarily through the Gαq/11, Gαs, and Gαi proteins. The activation of these pathways leads to the modulation of gene expression and cellular responses. Key downstream events include the activation of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. These kinases, in turn, phosphorylate a variety of substrates, including transcription factors such as c-Fos and c-Jun, which regulate the expression of genes involved in cell proliferation, differentiation, and hormone production.[1][2][3][4][5]
Western blotting is a powerful and widely used technique to detect and quantify the changes in the expression and phosphorylation status of these key signaling proteins, providing valuable insights into the cellular response to GnRH receptor activation.
Key Downstream Targets for Western Blot Analysis
The following proteins are critical targets for assessing GnRH receptor signaling:
-
Phosphorylated ERK1/2 (p-ERK1/2): A central node in the MAPK signaling pathway. Its phosphorylation is a key indicator of GnRH receptor activation.
-
Total ERK1/2: Used as a loading control to normalize the levels of p-ERK1/2, ensuring that any observed changes are due to phosphorylation and not alterations in the total amount of ERK protein.
-
c-Fos: An immediate early gene product and a component of the AP-1 transcription factor. Its expression is rapidly induced upon GnRH stimulation and is a marker of neuronal and cellular activation.[2][6]
-
c-Jun: Another component of the AP-1 transcription factor. Similar to c-Fos, its expression and phosphorylation are often upregulated following GnRH receptor activation.[6]
Quantitative Data Summary
The following tables summarize quantitative data from representative Western blot experiments analyzing the effects of GnRH on its downstream targets.
Table 1: GnRH-Induced ERK1/2 Phosphorylation
| Cell Line | GnRH Agonist & Concentration | Time Point | Fold Increase in p-ERK1/2 (Normalized to Total ERK1/2) | Reference |
| LβT2 | 100 nM GnRH | 1 min | ~50-fold | [1] |
| LβT2 | 100 nM GnRH | 10 min | ~60-fold (peak) | [1] |
| HeLa (mGnRHR) | 100 nM GnRH | 5 min | Peak activation | [7] |
| HEK293 (rat GnRHR) | 100 nM d-Trp⁶-GnRH-I | Varies | Transient increases observed | [8] |
Table 2: GnRH-Induced c-Fos and c-Jun Expression
| Cell Line | GnRH Treatment | Time Point | Observation | Reference |
| LβT2 | 10 nM GnRH (tonic) | 2 hours | Peak induction of c-Fos and c-Jun protein | [2][6] |
| LβT2 | 10 nM GnRH (5-min pulse) | 2 hours | Peak induction of c-Fos and c-Jun protein | [2][6] |
| LβT2 | 100 nM GnRH | 60 min | Increased c-Fos protein expression | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GnRH Receptor Downstream Signaling Pathway.
Caption: General Western Blot Experimental Workflow.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 and Total ERK1/2
This protocol is optimized for the detection of phosphorylated and total ERK1/2 in cell lysates following GnRH stimulation.
Materials:
-
Cell culture reagents
-
GnRH agonist
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-ERK1/2
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat cells with the desired concentration of GnRH agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the cells and scrape them.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing for Total ERK1/2:
-
After imaging for p-ERK1/2, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer to remove the bound antibodies.
-
Wash thoroughly and block the membrane again.
-
Incubate with anti-ERK1/2 primary antibody overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps.
-
-
Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Protocol 2: Western Blot for c-Fos and c-Jun
This protocol is designed for the detection of the transcription factors c-Fos and c-Jun.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibodies: Rabbit anti-c-Fos and Rabbit anti-c-Jun
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction, Quantification, and Sample Preparation:
-
Follow steps 2-4 from Protocol 1.
-
-
SDS-PAGE and Protein Transfer:
-
Follow step 5 from Protocol 1.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-c-Fos or anti-c-Jun primary antibody (diluted in 5% milk/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and image the membrane.
-
Stripping and Re-probing for Loading Control:
-
Strip the membrane as described in Protocol 1.
-
Re-probe with a primary antibody against a loading control protein (e.g., β-actin or GAPDH).
-
-
Quantify the band intensities and normalize the c-Fos or c-Jun signal to the loading control signal.
-
Troubleshooting and Considerations
-
High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Weak or No Signal: Check protein transfer efficiency. Ensure the primary antibody is specific and used at the correct dilution. Confirm that the ECL substrate has not expired.
-
Phosphatase and Protease Inhibitors: Always use a cocktail of phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state and integrity of your target proteins.
-
Loading Controls: It is crucial to use appropriate loading controls to ensure equal protein loading across all lanes for accurate quantification. For phosphorylation studies, normalizing to the total protein level of the target is the gold standard. For expression studies, housekeeping proteins like β-actin or GAPDH are commonly used.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GnRH Increases c-Fos Half-Life Contributing to Higher FSHβ Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: GnRH signaling pathway - Homo sapiens (human) [kegg.jp]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of GnRH-Induced Extracellular Signal-Regulated Kinase Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging in Response to (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, also known as Leuprolide, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[3] Upon binding of an agonist like Leuprolide, the LHRH receptor couples to a G-protein, which in turn activates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[3][4] This calcium mobilization is a key second messenger in the signaling cascade that ultimately leads to the physiological effects of LHRH, such as the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4]
Calcium imaging is a powerful technique to study the pharmacological activity of LHRH receptor agonists by directly visualizing and quantifying the changes in intracellular calcium concentration following receptor activation.[5][6] This application note provides a detailed protocol for performing calcium imaging experiments with this compound.
Signaling Pathway of this compound
Caption: LHRH agonist signaling pathway leading to intracellular calcium release.
Experimental Protocol: Calcium Imaging
This protocol outlines the steps for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.
Materials:
-
This compound (Leuprolide acetate)
-
Cell line expressing the LHRH receptor (e.g., HEK293-LHRHR, αT3-1, LNCaP)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fetal Bovine Serum (FBS)
-
Cell culture medium (e.g., DMEM)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Workflow:
Caption: Experimental workflow for calcium imaging of LHRH agonist activity.
Procedure:
-
Cell Culture:
-
One day prior to the experiment, seed the LHRH receptor-expressing cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS. To aid in dye solubilization, first, dissolve the Fluo-4 AM in DMSO and then add a small amount of Pluronic F-127.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compound in HBSS to obtain a range of concentrations for generating a dose-response curve.
-
-
Calcium Measurement:
-
Place the microplate into the fluorescence plate reader or onto the stage of the fluorescence microscope.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., for Fluo-4: excitation ~494 nm, emission ~516 nm).
-
Record a baseline fluorescence reading for a short period (e.g., 10-30 seconds) before adding the compound.
-
Add the different concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as a change in fluorescence intensity (ΔF) over the baseline fluorescence (F0), i.e., ΔF/F0.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives half-maximal response).
-
Data Presentation
The quantitative data obtained from the calcium imaging experiment should be summarized in a clear and structured table. Below is an example of how to present such data.
Table 1: Quantitative Analysis of Calcium Mobilization in Response to this compound
| Parameter | Value | Units |
| Cell Line | αT3-1 | - |
| Calcium Indicator | Fluo-4 AM | - |
| EC50 | Value to be determined | nM |
| Maximum Response (ΔF/F0) | Value to be determined | - |
| Hill Slope | Value to be determined | - |
| Z'-factor | Value to be determined | - |
Note: The values in this table are placeholders and need to be determined experimentally. The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay.
Conclusion
This application note provides a comprehensive guide for researchers interested in studying the activity of this compound through calcium imaging. The provided protocols and diagrams offer a solid foundation for designing and executing experiments to characterize the potency and efficacy of this and other LHRH receptor agonists. Accurate determination of parameters such as EC50 is crucial for drug development and understanding the structure-activity relationship of these compounds.
References
- 1. Bachem (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Acetate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. CAS#:74381-53-6 | (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH acetate salt | Chemsrc [chemsrc.com]
- 3. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Solid-Phase Synthesis of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solid-phase synthesis of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH. The protocols outlined below utilize the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, a robust method for peptide synthesis.
The target peptide, a potent LHRH agonist, has the following sequence: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt
Overview of the Synthesis Strategy
The synthesis is performed on a solid support, specifically a Rink Amide resin, which upon cleavage yields a C-terminal amide. The synthesis proceeds from the C-terminus to the N-terminus through sequential cycles of deprotection of the Nα-Fmoc group and coupling of the subsequent Fmoc-protected amino acid. Side-chain protecting groups are employed for trifunctional amino acids to prevent side reactions. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups using a strong acid cocktail. The crude peptide is then purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and purification of this compound based on the protocols described herein. Actual results may vary depending on the scale of the synthesis and specific laboratory conditions.
| Parameter | Expected Value |
| Synthesis Scale | 0.25 mmol |
| Crude Peptide Yield | 70-85% |
| Crude Peptide Purity (by HPLC) | 50-70% |
| Purified Peptide Yield | 15-30% (based on initial resin loading) |
| Final Purity (by HPLC) | >98% |
| Theoretical Molecular Weight | 1209.4 g/mol |
| Observed Molecular Weight (ESI-MS) | 1209.4 ± 0.5 g/mol |
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (substitution level: 0.4-0.8 mmol/g)
-
Fmoc-amino acids with side-chain protection: Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Trp(Boc)-OH
-
Fmoc-protected amino acids without side-chain protection: Fmoc-D-Leu-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, pGlu-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N'-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
Solid-Phase Peptide Synthesis Workflow
The synthesis is carried out in a specialized peptide synthesis vessel with a sintered glass filter.
Step 1: Resin Swelling and Preparation
-
Place the Rink Amide resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.
Step 3: Amino Acid Coupling
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (2.9 equivalents) and HOBt (3 equivalents).
-
Add DIPEA (6 equivalents) to the activation mixture and agitate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another hour. If the test remains positive, a recoupling step may be necessary.
-
Once the coupling is complete (Kaiser test is negative), drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
Step 4: Peptide Chain Elongation Repeat steps 2 and 3 for each amino acid in the sequence, starting from Pro and ending with pGlu.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Use a linear gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). A typical gradient might be 10-60% Solvent B over 40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with a purity of >98%.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Characterization by Mass Spectrometry
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Confirm the identity of the peptide by comparing the observed molecular weight with the theoretical molecular weight (1209.4 g/mol ).
LHRH Receptor Signaling Pathway
LHRH and its agonists, such as the synthesized analog, exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR), on pituitary gonadotrophs. This binding initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Application Notes and Protocols for HPLC Purification of Synthetic LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in regulating the reproductive system. Synthetic LHRH analogs, which can act as either agonists or antagonists to the LHRH receptor, are crucial in various therapeutic applications, including treatments for hormone-dependent cancers, endometriosis, and in assisted reproductive technologies. These peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a process that often yields a crude product containing various impurities.[1] Consequently, robust purification methods are essential to obtain highly pure and safe active pharmaceutical ingredients (APIs).
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides, including LHRH analogs.[1][2] This technique separates peptides based on their hydrophobicity, offering high resolution and recovery.[3] These application notes provide detailed protocols for the analytical and preparative HPLC purification of common synthetic LHRH analogs such as Leuprolide, Triptorelin, and Goserelin.
LHRH Signaling Pathway
LHRH analogs exert their therapeutic effects by modulating the LHRH signaling pathway in the pituitary gland. LHRH agonists initially stimulate the LHRH receptors, leading to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration results in receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion and reducing testosterone production.[4] LHRH antagonists, on the other hand, competitively block the LHRH receptor, leading to an immediate suppression of gonadotropin release.
References
- 1. CN114014913B - Purification method of triptorelin acetate - Google Patents [patents.google.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Goserelin Extraction via Microelution SPE | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Peptide Aggregation of LHRH Analogs in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the aggregation of LHRH analogs in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of LHRH analog aggregation in solution?
A1: Peptide aggregation is a complex process influenced by both intrinsic and extrinsic factors. For LHRH analogs, key causes include:
-
Intrinsic Factors: These relate to the inherent properties of the peptide sequence itself.
-
Amino Acid Sequence and Hydrophobicity: The presence of hydrophobic residues can lead to intermolecular interactions to minimize exposure to the aqueous solvent, initiating aggregation.[1]
-
Secondary Structure: Peptides with a propensity to form β-sheet structures are more prone to aggregation, as these structures can stack together to form larger, insoluble aggregates.
-
-
Extrinsic Factors: These are related to the solution environment and handling of the peptide.
-
pH: The pH of the solution affects the net charge of the peptide. At a pH near the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation. For many LHRH analogs, maximum stability is observed around pH 5.0.[2][3]
-
Temperature: Higher temperatures can increase the rate of chemical degradation and conformational changes, leading to the exposure of hydrophobic regions and subsequent aggregation.[4][5][6]
-
Peptide Concentration: Higher concentrations increase the probability of intermolecular collisions, which can lead to the formation of aggregate nuclei.[1]
-
Ionic Strength: The salt concentration of the solution can influence aggregation. While salts can help to screen electrostatic interactions that might otherwise lead to aggregation, high ionic strength can also promote hydrophobic interactions.
-
Mechanical Stress: Agitation, stirring, and freeze-thaw cycles can introduce mechanical stress that may cause partial unfolding and subsequent aggregation of LHRH analogs.[7]
-
Q2: How can I prevent or minimize the aggregation of my LHRH analog in solution?
A2: Several strategies can be employed to prevent or minimize aggregation:
-
Formulation Optimization:
-
pH Adjustment: Maintain the pH of the solution away from the peptide's isoelectric point to ensure sufficient electrostatic repulsion between molecules. A pH of approximately 5.0 has been shown to be optimal for the stability of gonadorelin and triptorelin.[2][3]
-
Use of Excipients:
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol and sorbitol, can stabilize peptides by forming a hydration shell around the molecule, preventing intermolecular interactions. Mannitol has been shown to be a suitable additive for gonadorelin and triptorelin solutions.[2][3]
-
Surfactants: Non-ionic surfactants such as polysorbate 20 and polysorbate 80 can prevent aggregation at interfaces (e.g., air-water, solid-liquid) by competitively adsorbing to surfaces and reducing the unfolding of the peptide.
-
Amino Acids: Certain amino acids, like arginine and histidine, can act as stabilizers by suppressing aggregation.
-
-
Solvent Choice: For some applications, non-aqueous solvents like dimethyl sulfoxide (DMSO) can be used, which may offer better stability for certain peptides like leuprolide.[8]
-
-
Handling and Storage:
-
Temperature Control: Store peptide solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to minimize degradation and aggregation.
-
Minimize Mechanical Stress: Avoid vigorous shaking or stirring. When mixing, use gentle swirling or inversion.[7]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. Aliquot peptide solutions into single-use volumes to avoid this.[7]
-
-
Chemical Modification:
-
Glycosylation: The attachment of sugar moieties to the peptide can improve its solubility and stability.
-
Q3: What are the common LHRH analogs and how does their stability compare?
A3: Common LHRH analogs include leuprolide, goserelin, triptorelin, and buserelin. Their stability can vary based on their specific amino acid sequence and formulation.
| LHRH Analog | Formulation Considerations | Reported Stability Data |
| Leuprolide | Often formulated as a depot injection. Can be dissolved in water or DMSO. | In DMSO, aggregation is a major degradation pathway, especially at higher temperatures.[9] Aqueous formulations show hydrolysis as a primary degradation route, followed by aggregation.[8] |
| Goserelin | Typically available as a subcutaneous depot implant. | Administered as a depot, providing sustained release. Information on the aggregation kinetics in simple aqueous solutions is less common in publicly available literature. |
| Triptorelin | Available as a depot injection. | Shows maximum stability in aqueous solution at approximately pH 5.0 in acetate buffer.[2][3] |
| Buserelin | Can be administered as a solution. | Generally stable under normal conditions.[10][11] Specific quantitative data on aggregation kinetics in solution is limited in readily available sources. |
Troubleshooting Guide
Problem 1: My lyophilized LHRH analog powder is difficult to dissolve.
| Possible Cause | Solution |
| Inappropriate Solvent: The peptide may have poor solubility in the chosen solvent. | Try a different solvent system. For hydrophobic peptides, adding a small amount of organic solvent like acetonitrile or DMSO may help. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) can improve solubility. |
| Incorrect pH: The pH of the solvent may be close to the peptide's isoelectric point. | Adjust the pH of the solvent. For most LHRH analogs, a slightly acidic pH (around 5.0) is often optimal. |
| Low Temperature: Dissolution may be slower at lower temperatures. | Allow the vial and solvent to reach room temperature before reconstitution. Gentle warming may be attempted, but be cautious as excessive heat can cause degradation and aggregation. |
| Formation of Aggregates during Lyophilization: The lyophilization process itself may have induced some aggregation. | Use a disaggregating agent in the reconstitution buffer, such as a low concentration of guanidine hydrochloride or urea, if compatible with your downstream application. Sonication in a water bath for a short period may also help, but should be used with caution as it can also induce aggregation if not optimized. |
Problem 2: My LHRH analog solution becomes cloudy or shows visible precipitates over time.
| Possible Cause | Solution |
| Aggregation: The peptide is aggregating out of solution. | Review your formulation and storage conditions. Consider adding stabilizing excipients like sugars (mannitol, sucrose) or non-ionic surfactants (polysorbate 80). Ensure the pH is optimal for stability and store at the recommended temperature. |
| Microbial Contamination: If the solution is not sterile, microbial growth can cause turbidity. | Prepare solutions using sterile techniques and sterile-filtered buffers. Store solutions at 4°C or frozen. Consider adding a bacteriostatic agent if appropriate for your application. |
| Excipient Precipitation: An excipient in your formulation may be precipitating. | Check the solubility of all components in your formulation at the storage temperature. You may need to adjust the concentration of the excipient or choose a more soluble alternative. |
Problem 3: I am observing unexpected peaks in my HPLC analysis, suggesting aggregation.
| Possible Cause | Solution |
| Formation of Soluble Aggregates: Dimers, trimers, and other small oligomers may be forming in your solution. | Optimize your formulation to include anti-aggregation excipients. Analyze your sample using orthogonal methods like DLS to confirm the presence of different sized species. |
| On-Column Aggregation: The peptide may be interacting with the stationary phase of the HPLC column, causing aggregation. | Modify your mobile phase. Adding organic modifiers (e.g., acetonitrile) or ion-pairing agents can help reduce non-specific interactions. Ensure your mobile phase pH is appropriate. |
| Sample Preparation Artifacts: The process of preparing the sample for HPLC (e.g., dilution, filtration) may be inducing aggregation. | Minimize the time between sample preparation and injection. Use low-protein-binding filters and vials. Evaluate the effect of different diluents on sample stability. |
Experimental Protocols
Protocol 1: Analysis of LHRH Analog Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of LHRH analogs.
Materials:
-
HPLC system with UV detector
-
Size-Exclusion Chromatography column suitable for peptides (e.g., TSKgel G2000SWxl or similar, with a pore size appropriate for the molecular weight of the LHRH analog and its aggregates)
-
Mobile Phase: A common mobile phase is a phosphate-buffered saline (PBS) solution, pH 7.4, or a buffer system optimized for the specific LHRH analog. For example, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.
-
LHRH analog sample
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the LHRH analog in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.
-
Chromatography: Run the separation isocratically.
-
Detection: Monitor the elution profile at a suitable wavelength for peptides (e.g., 214 nm or 280 nm).
-
Data Analysis: Identify and integrate the peaks corresponding to the monomer, dimer, and any higher-order aggregates. The elution order is from largest to smallest, so aggregates will elute before the monomer. Calculate the percentage of each species based on the peak area.
Protocol 2: Characterization of LHRH Analog Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and size distribution of particles in an LHRH analog solution.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
LHRH analog sample
-
Buffer (the same as the sample is dissolved in)
-
0.02 µm syringe filters
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Sample Preparation: Prepare the LHRH analog solution at the desired concentration in a buffer that has been filtered through a 0.02 µm filter to remove any dust or particulate matter. The sample itself should also be filtered through a low-protein-binding 0.22 µm filter immediately before measurement to remove any large, extraneous particles.
-
Blank Measurement: First, measure the scattering of the filtered buffer alone to ensure it is free of contaminants.
-
Sample Measurement: Carefully pipette the sample into a clean, dust-free cuvette. Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time and use this to calculate the diffusion coefficient of the particles, which is then converted to a hydrodynamic radius using the Stokes-Einstein equation.[12]
-
Data Analysis: Analyze the resulting size distribution profile. A monomodal peak at the expected size of the monomer indicates a non-aggregated sample. The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.
Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. primepeptides.co [primepeptides.co]
- 8. researchgate.net [researchgate.net]
- 9. peptidedosages.com [peptidedosages.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of luteinizing hormone receptor signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH (Leuprolide Acetate) Dosage for In Vivo Studies
Welcome to the technical support center for (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, a potent LHRH agonist commonly known as Leuprolide or Leuprolide Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for its use in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Leuprolide Acetate, is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1] It is a potent GnRH receptor agonist.[2] Its mechanism of action involves an initial stimulation of the pituitary gland, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn causes a temporary surge in gonadal steroids like testosterone and estradiol.[1][3] However, continuous administration leads to downregulation of GnRH receptors in the pituitary, causing desensitization and a subsequent profound and sustained suppression of LH and FSH secretion.[4] This ultimately results in a reduction of gonadal steroid production to castrate levels, a state often referred to as "medical castration".[5][6]
Q2: What are the common research applications for this LHRH agonist in vivo?
A2: Due to its ability to suppress sex hormone production, Leuprolide Acetate is widely used in preclinical research to create animal models for conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[1][2][7] It is also utilized in reproductive toxicology studies and to investigate the roles of sex hormones in various physiological and pathological processes.[1]
Q3: How should I prepare and store Leuprolide Acetate for in vivo injection?
A3: Leuprolide Acetate is typically supplied as a crystalline solid or a lyophilized powder.[8] For injection, it can be dissolved in sterile, aqueous solutions. It is soluble in phosphate-buffered saline (PBS) at a pH of 7.2 (approximately 10 mg/mL).[8] It is also soluble in organic solvents like DMSO and DMF (approximately 30 mg/ml), which can then be further diluted into aqueous buffers or isotonic saline for injection.[8] When using organic solvents, ensure the final concentration in the injection volume is minimal to avoid physiological effects.[8] Aqueous solutions are not recommended to be stored for more than one day.[8] For longer-term storage, the solid compound should be kept at -20°C.[8] The stability of Leuprolide Acetate in aqueous solutions is affected by temperature and pH, with higher stability at lower temperatures.[9][10]
Q4: What is the expected timeline of physiological effects after administration?
A4: Following initial administration, there is a transient surge in LH, FSH, and consequently, sex hormones (e.g., testosterone). This "flare" effect is typically observed within the first few hours to days.[3][5] In rats, serum testosterone levels peak and then sharply decrease to below normal levels.[5] Sustained suppression to castrate levels is generally achieved within 2 to 4 weeks of continuous treatment.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No Suppression of Sex Hormones) | - Incorrect Dosage: The dose may be too low for the specific animal model or species. - Improper Administration: Incorrect injection technique (e.g., subcutaneous instead of intramuscular, if required by the formulation) or leakage from the injection site. - Degraded Compound: The peptide may have degraded due to improper storage or handling of the solution. | - Review Dosage: Consult literature for appropriate dosage ranges for your specific animal model and study objective (see tables below). Consider a dose-response study if necessary. - Verify Administration Technique: Ensure proper injection technique and consider using a different injection site. - Prepare Fresh Solution: Prepare a fresh solution of Leuprolide Acetate from a properly stored stock immediately before use. |
| Inconsistent or Fluctuating Hormone Levels | - Formulation Issues: Use of a non-depot formulation when sustained release is required. - Animal-Specific Factors: Variations in metabolism or clearance between individual animals. | - Use a Depot Formulation: For long-term studies, use a depot formulation designed for sustained release. - Increase Monitoring Frequency: Monitor hormone levels more frequently to understand the pattern of fluctuation. - Increase Animal Numbers: Ensure sufficient animal numbers per group to account for biological variability. |
| Initial Exaggerated "Flare" Effect Leading to Adverse Events | - High Initial Dose: The initial dose may be too high, leading to an excessive hormonal surge. | - Dose Titration: Start with a lower initial dose and gradually increase to the maintenance dose. - Co-administration with an Antagonist: In some clinical settings, a GnRH antagonist is co-administered at the beginning of therapy to block the initial surge. This could be explored in a research setting. |
| Injection Site Reactions (Inflammation, Swelling) | - High Concentration of Vehicle: High concentrations of organic solvents (e.g., DMSO) can cause local irritation. - Contamination: The injection solution or needle may be contaminated. | - Optimize Vehicle Concentration: Minimize the concentration of organic solvents in the final injection volume. - Ensure Sterility: Use sterile techniques for solution preparation and administration. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of Leuprolide Acetate in Different Animal Models
| Animal Model | Dosage | Administration Route | Study Purpose | Citation(s) |
| Rats | 0.0135 to 1.35 mg/rat | Subcutaneous | Pharmacokinetics and testosterone suppression | [5] |
| Rats | 1 mg/kg | Subcutaneous | Pharmacokinetics and LH/FSH stimulation | [12] |
| Rats | 50 µg/kg daily | Not specified | Delay of puberty | [13] |
| Dogs | Multiple administrations (once every 4 weeks) | Not specified | Testosterone suppression | [5] |
| Ferrets | 100-150 µg/kg | Intramuscular | Management of adrenal gland disease | [14] |
| Cockatiels | Daily release rate of 17, 52, or 156 µg/mL/kg/d from depot | Not specified | Prevention of egg laying | [14] |
Table 2: Pharmacokinetic Parameters of Leuprolide Acetate in Rats
| Parameter | Intravenous (IV) | Subcutaneous (SC) - Solution | Citation(s) |
| Elimination Half-life (t½) | 0.52 ± 0.10 h | 0.66 ± 0.03 h | [15] |
| Absorption Rate Constant (ka) | N/A | 16.67 ± 2.55 h⁻¹ | [15] |
| Bioavailability | N/A | 50.60% | [15] |
| Peak Plasma Concentration (Cmax) | N/A | 70.0 ± 3.7 ng/mL | [16] |
| Time to Peak Concentration (Tmax) | N/A | 15 min | [16] |
Experimental Protocols
Protocol 1: Induction of a Hypogonadal State in Male Rats
Objective: To achieve and maintain castrate levels of testosterone in male rats for studies on hormone-dependent diseases like prostate cancer.
Materials:
-
This compound (Leuprolide Acetate)
-
Sterile vehicle (e.g., 0.9% saline or PBS)
-
Male rats (e.g., Sprague-Dawley or Wistar, age- and weight-matched)
-
Sterile syringes and needles
-
Blood collection supplies (e.g., microcentrifuge tubes, anticoagulant)
-
ELISA or LC-MS/MS for hormone analysis
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal to determine pre-treatment levels of LH, FSH, and testosterone.
-
Preparation of Dosing Solution: Prepare a fresh, sterile solution of Leuprolide Acetate in the chosen vehicle. For example, to achieve a dose of 1 mg/kg in a 200g rat with an injection volume of 0.1 mL, the concentration would be 2 mg/mL.
-
Administration: Administer the Leuprolide Acetate solution via subcutaneous injection. For long-term studies, a depot formulation should be used according to the manufacturer's instructions.
-
Monitoring:
-
Short-term (Flare effect): Collect blood samples at various time points within the first 24-48 hours (e.g., 2, 4, 8, 24 hours post-injection) to observe the initial surge in hormone levels.
-
Long-term (Suppression): Collect blood samples weekly for the first month and then bi-weekly or monthly thereafter to confirm sustained suppression of testosterone to castrate levels.
-
-
Hormone Analysis: Process blood samples to obtain serum or plasma. Analyze hormone concentrations using a validated method such as ELISA or LC-MS/MS.
-
Endpoint Analysis: At the end of the study, collect terminal blood samples and relevant tissues (e.g., prostate, testes) for further analysis.
Visualizations
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. Leuprolide Acetate Injection [14 mg/2.8 mL (1 mg/0.2 mL)] Rx only [dailymed.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum luteinizing hormone rises within minutes after depot leuprolide injection: implications for monitoring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leuprorelin as a Treatment for Endometriosis | Embryo Project Encyclopedia [embryo.asu.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical study of leuprolide depot formulation in the treatment of advanced prostate cancer. The Leuprolide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vetmed.illinois.edu [vetmed.illinois.edu]
- 15. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting low signal in GnRH receptor binding assays
Welcome to the technical support center for Gonadotropin-Releasing Hormone (GnRH) receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Troubleshooting Guide: Low Signal
This guide addresses the common problem of low or absent specific binding signals in GnRH receptor binding assays.
Question: I am observing very low or no specific binding signal in my assay. What are the potential causes and how can I resolve this?
Answer: Low specific binding can stem from several factors related to your reagents, experimental setup, or biological materials. Below is a systematic guide to troubleshooting this issue.
Step 1: Verify the Integrity of Assay Components
| Potential Cause | Verification Steps | Recommended Solutions |
| Inactive Receptor Preparation | Ensure membrane preparations or cells have been stored correctly (typically at -80°C). Verify the passage number of cell lines, as high-passage numbers can lead to decreased receptor expression.[1] | Use a fresh batch of membrane preparations or a new vial of cells. Confirm receptor expression levels using a validated method, such as a saturation binding assay with a known high-affinity radioligand.[1] |
| Degraded or Low-Activity Ligand | Check the expiration date and storage conditions of your radiolabeled or fluorescent ligand. Improper storage can lead to degradation and reduced specific activity.[2] | Purchase a new, quality-controlled batch of the ligand. For radioligands, ensure the specific activity is high enough for sensitive detection (e.g., >20 Ci/mmol for tritiated ligands).[2][3] Aliquot upon receipt to minimize freeze-thaw cycles. |
| Suboptimal Assay Buffer | Verify the pH and ionic strength of your assay buffer. The presence or absence of specific ions can significantly influence ligand binding.[1][4] For agonist binding, the presence of GTP can shift the receptor to a low-affinity state.[1] | Optimize the buffer composition by testing a range of pH values and salt concentrations. For agonist binding studies, consider omitting GTP or using a non-hydrolyzable GTP analog like GTPγS to stabilize the high-affinity state.[1] |
Step 2: Optimize Assay Conditions
| Potential Cause | Verification Steps | Recommended Solutions |
| Incubation Time Not at Equilibrium | Review your protocol to ensure the incubation time is sufficient for the binding to reach equilibrium. This is particularly important for lower concentrations of ligands.[2] | Perform a time-course experiment to determine the time required to reach equilibrium at the ligand concentration you are using. |
| Incorrect Incubation Temperature | Confirm that the incubation is being performed at the optimal temperature for GnRH receptor binding. | While many binding assays are performed at room temperature or 37°C, you may need to optimize the temperature for your specific ligand and receptor preparation. |
| Insufficient Receptor Concentration | Using too low a concentration of cells or membrane protein will result in a total number of receptors that is too low to produce a detectable signal.[1] | Perform a titration experiment to determine the optimal cell or membrane protein concentration that provides a robust signal-to-background ratio. A typical range for membrane protein is 100-500 µg.[2] |
| Presence of Endogenous Ligands | Residual GnRH or other competing substances in your tissue or cell preparations can interfere with the binding of your labeled ligand.[2] | Ensure thorough washing of membrane preparations to remove any endogenous ligands.[2] |
Step 3: Evaluate Detection and Data Analysis
| Potential Cause | Verification Steps | Recommended Solutions |
| Improper Instrument Settings | For radioligand assays, ensure the scintillation counter is properly calibrated and the correct energy window is used. For fluorescence-based assays, confirm the correct excitation and emission wavelengths and gain settings.[1] | Use a positive control (e.g., a standard radioactive source or a known fluorescent molecule) to verify instrument performance and settings.[1] |
| High Non-Specific Binding | High background can obscure the specific binding signal, making it appear low.[1] Non-specific binding should ideally be less than 50% of the total binding.[2] | Optimize blocking steps and wash procedures. Consider adding a carrier protein like bovine serum albumin (BSA) to the buffer and pre-soaking filters in a blocking agent like polyethyleneimine (PEI).[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are appropriate positive and negative controls for a GnRH receptor binding assay?
-
Positive Control: A known high-affinity, unlabeled GnRH receptor ligand (agonist or antagonist) should be used to demonstrate displacement of the labeled ligand. This confirms that the binding is specific to the GnRH receptor.
-
Negative Control: To determine non-specific binding, incubate the reaction mixture with a high concentration (typically 100- to 1000-fold excess) of an unlabeled ligand to saturate the specific binding sites.[5] Alternatively, using a cell line or membrane preparation known not to express the GnRH receptor can serve as a negative control to assess background signal.
Q2: Which cell lines are commonly used to express GnRH receptors for binding assays?
HEK293 and COS-7 cells are frequently used for transient or stable expression of recombinant GnRH receptors.[6][7] Additionally, some cancer cell lines, such as those from breast (e.g., MCF-7), ovarian (e.g., OVCAR-3), and prostate cancers, endogenously express GnRH receptors and can be used for these assays.[6][8]
Q3: What are typical Kd (dissociation constant) values for GnRH receptor ligands?
The Kd for GnRH itself is typically in the low nanomolar range. Superagonist analogs can have affinities 4- to 8-fold higher than native GnRH.[5] See the Quantitative Data section for a table of reported binding affinities.
Q4: Should I use whole cells or membrane preparations for my binding assay?
Both can be used. Membrane preparations are common and can reduce interference from cellular processes.[9] However, using intact cells may provide a more physiologically relevant context. The choice depends on the specific goals of the experiment. Intact cells can sometimes lead to more variability.[9]
Q5: How can I reduce high non-specific binding?
High non-specific binding can be due to the hydrophobicity of the ligand or its interaction with filters and other surfaces.[3] To reduce it, you can:
-
Add BSA or another carrier protein to the assay buffer.[2]
-
Pre-soak filters in PEI.[2]
-
Optimize the washing steps by using ice-cold wash buffer and increasing the number of washes.[2]
-
Reduce the concentration of the radioligand.[2]
-
Reduce the amount of membrane protein used in the assay.[2]
Quantitative Data
The binding affinities of various ligands for the GnRH receptor can vary. The following table summarizes reported equilibrium dissociation constants (Kd) or inhibition constants (Ki).
| Ligand | Receptor Type/Cell Line | Kd / Ki (nM) | Reference |
| GnRH | Rat Pituitary | ~1.5 | [5] |
| [D-Ala6]GnRH | Rat Pituitary | ~0.3 | [5] |
| Buserelin | Rat Pituitary | ~0.2 | [5] |
| [D-pGlu1, D-Phe2, D-Trp3,6]GnRH (antagonist) | Rat Pituitary | ~0.2 | [5] |
| Triptorelin | CHO-hGnRH cells | 0.23 | [10] |
| Nafarelin | CHO-hGnRH cells | 0.06 | [10] |
| Goserelin | CHO-hGnRH cells | 0.44 | [10] |
| Leuprolide | CHO-hGnRH cells | 0.28 | [10] |
| Deslorelin | CHO-hGnRH cells | 0.11 | [10] |
Experimental Protocols
Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membranes from cells expressing the GnRH receptor.
-
Cell Harvesting: Collect cultured cells (e.g., 0.2-1 x 108 cells) and wash them with ice-cold phosphate-buffered saline (PBS). Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.[11]
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with protease inhibitors). Homogenize the cells on ice using a mechanical homogenizer.[11]
-
Removal of Debris: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and other debris.[11]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[11]
-
Washing: Discard the supernatant (cytosolic fraction) and wash the pellet with homogenization buffer. Re-centrifuge at 100,000 x g for 1 hour at 4°C.[11]
-
Storage: Resuspend the final membrane pellet in a suitable buffer, often containing a cryoprotectant like sucrose. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C until use.[12]
Radioligand Filtration Binding Assay
This is a standard method to measure the binding of a radiolabeled ligand to the GnRH receptor.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Membrane preparation (e.g., 50-120 µg of protein).[12]
-
Radioligand (e.g., 125I-Buserelin or 125I-Triptorelin) at a fixed concentration (typically at or below the Kd).
-
For competition assays, add varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a saturating concentration of an unlabeled GnRH analog.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]
-
Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% PEI. Use a cell harvester for this step.[12]
-
Washing: Quickly wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.[12]
-
Drying and Counting: Dry the filters (e.g., 30 minutes at 50°C). Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Analyze the data using non-linear regression to determine parameters like Kd, Bmax, or IC50.
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that does not require a separation step.
-
Bead and Membrane Preparation: Couple the cell membranes expressing the GnRH receptor to SPA beads (e.g., wheat germ agglutinin-coated beads).
-
Assay Setup: In a microplate, combine the membrane-coupled SPA beads, radioligand, and test compounds in assay buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. Unlike filtration assays, the plate can be read at multiple time points.[13][14]
-
Detection: When the radioligand binds to the receptor on the bead, the emitted beta particles from the radioisotope (commonly 3H) stimulate the scintillant within the bead, producing light. This signal is detected by a scintillation counter. Unbound radioligand in the solution is too far away to excite the beads, thus no separation is needed.[15][16]
-
Data Analysis: The light output is proportional to the amount of bound radioligand. Analyze the data similarly to the filtration assay.
Fluorescence Polarization (FP) Assay
This is a non-radioactive, homogeneous assay suitable for high-throughput screening.
-
Reagent Preparation:
-
Fluorescent Tracer: A GnRH analog labeled with a fluorophore (e.g., fluorescein).
-
Receptor Preparation: Purified or partially purified soluble GnRH receptor. Crude cell extracts can sometimes be used.[17]
-
Assay Buffer: A buffer optimized for binding and minimal background fluorescence.
-
-
Assay Setup: In a low-binding microplate, combine the receptor preparation, the fluorescent tracer at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the emitted light parallel and perpendicular to the excitation plane.[18]
-
Data Analysis: Small, rapidly tumbling fluorescent tracers have low polarization. When bound to the larger receptor, their tumbling slows, and polarization increases.[18] Unlabeled compounds compete with the tracer, causing a decrease in polarization. Calculate the IC50 from the resulting dose-response curve.
Visualizations
GnRH Receptor Signaling Pathway
The GnRH receptor primarily signals through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Caption: GnRH receptor signaling cascade via the Gq/11 pathway.
Experimental Workflow: Radioligand Filtration Assay
This diagram outlines the major steps in a typical radioligand filtration binding assay.
Caption: Workflow for a standard radioligand filtration binding assay.
Troubleshooting Logic for Low Signal
This decision tree provides a logical workflow for diagnosing the cause of a low signal in a GnRH receptor binding assay.
Caption: Decision tree for troubleshooting low signal in binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. The luteinizing hormone receptor: influence of buffer composition on ligand binding and signaling of wild type and mutant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. GnRH receptor activation competes at a low level with growth signaling in stably transfected human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Scintillation proximity assay as a high-throughput method to identify slowly dissociating nonpeptide ligand binding to the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scintillation Proximity Assay as a High-Throughput Method to Identify Slowly Dissociating Nonpeptide Ligand Binding to the GnRH Receptor | Semantic Scholar [semanticscholar.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 17. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
Reducing non-specific binding in LHRH analog immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in LHRH analog immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and how does it affect my LHRH analog immunoassay?
A1: Non-specific binding is the attachment of antibodies or other assay reagents to unintended surfaces or molecules in the assay well, rather than to the specific LHRH analog of interest.[1] This can lead to a high background signal, which masks the true signal from the analyte.[2][3] Consequently, NSB can significantly reduce assay sensitivity, specificity, and accuracy, leading to unreliable and difficult-to-interpret results.[4]
Q2: What are the common causes of high non-specific binding in LHRH analog immunoassays?
A2: High non-specific binding in LHRH analog immunoassays can stem from several factors:
-
Inadequate Blocking: The surfaces of the microplate wells have a high capacity to bind proteins. If these surfaces are not sufficiently coated with a blocking agent, assay antibodies can bind directly to the plastic, causing a high background signal.[4]
-
Hydrophobic and Ionic Interactions: Antibodies and LHRH analogs can non-specifically interact with the polystyrene surface of the assay plate through hydrophobic or ionic forces.
-
Matrix Effects: Components in biological samples (e.g., serum, plasma) such as endogenous proteins, lipids, and heterophilic antibodies can interfere with the specific antibody-antigen interaction, leading to increased NSB.[5][6][7]
-
Antibody Concentration: Using excessively high concentrations of primary or secondary antibodies can lead to increased non-specific binding.
-
Suboptimal Incubation Times and Temperatures: Prolonged incubation times or elevated temperatures can sometimes increase the likelihood of non-specific interactions.[2][8]
Q3: How do I choose the right blocking buffer for my LHRH analog immunoassay?
A3: The choice of blocking buffer is critical for minimizing NSB. There is no one-size-fits-all solution, and the optimal blocking agent may need to be determined empirically for your specific assay. Common options include protein-based blockers and non-ionic detergents.
-
Protein-Based Blockers: These work by coating the unoccupied surfaces of the well.[4] Bovine Serum Albumin (BSA) and non-fat dry milk are common choices. Casein has also been shown to be an effective blocking agent.[9]
-
Non-ionic Detergents: Detergents like Tween-20 are often included in blocking and wash buffers to reduce hydrophobic interactions.
Refer to the table below for a comparison of common blocking agents.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to non-specific binding in your LHRH analog immunoassays.
Issue 1: High Background Signal in All Wells
High background across the entire plate is a common indicator of widespread non-specific binding.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Ineffective Blocking Agent | Test different blocking agents. If you are using BSA, try non-fat dry milk or a commercial blocking solution. |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too high. Perform a checkerboard titration to determine the optimal antibody concentrations. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30 seconds). Ensure complete aspiration of wash buffer between steps.[2][10] |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are not contaminated with bacteria or other substances. |
Issue 2: High Background Signal Only in Sample Wells (Matrix Effects)
If you observe high background primarily in wells containing your biological samples, it is likely due to matrix effects.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Interfering Substances in Sample | Dilute your samples in an appropriate sample diluent. The optimal dilution factor will need to be determined experimentally.[5][6] |
| Inappropriate Sample Diluent | Use a sample diluent that closely mimics the composition of your standard curve diluent. Commercial matrix-effect-reducing diluents are also available. |
| Heterophilic Antibodies | These are human anti-animal antibodies that can cross-link the capture and detection antibodies. Adding non-specific immunoglobulin from the same species as your primary antibody to the sample diluent can help block this interference. |
Data Presentation: Quantitative Assay Parameters
The following tables provide a summary of commonly used concentrations and conditions for various components of an LHRH analog immunoassay.
Table 1: Common Blocking Agents and Their Working Concentrations
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A commonly used and effective blocking agent. |
| Non-Fat Dry Milk | 0.5 - 5% (w/v) | A cost-effective alternative to BSA. |
| Casein | 0.5 - 2% (w/v) | Can be more effective than BSA in some assays.[9] |
| Commercial Blockers | Varies by manufacturer | Often contain a mixture of proteins and proprietary blocking agents. |
Table 2: Wash Buffer Components
| Component | Typical Concentration | Purpose |
| Buffer | PBS or TBS | Maintains a stable pH. |
| Detergent (e.g., Tween-20) | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
Table 3: Coating Buffer pH for Peptide Immunoassays
| Buffer System | Typical pH Range | Notes |
| Carbonate-Bicarbonate | 9.2 - 9.8 | A commonly used buffer for passive adsorption of peptides and proteins to polystyrene plates.[9][11] |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.4 | Can also be used for coating, especially if a neutral pH is preferred for the antigen.[11] |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of capture and detection antibodies to achieve the best signal-to-noise ratio.
Materials:
-
96-well ELISA plates
-
Capture antibody
-
Detection antibody
-
LHRH analog standard
-
Coating buffer
-
Blocking buffer
-
Wash buffer
-
Sample diluent
-
Enzyme-conjugated secondary antibody (if applicable)
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the plate with capture antibody:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., ranging from 0.5 to 8 µg/mL).
-
Add 100 µL of each dilution to the wells of a 96-well plate, with each column representing a different concentration.
-
Incubate overnight at 4°C.
-
-
Wash and Block:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Add Antigen:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of a mid-range concentration of your LHRH analog standard to all wells except for the blank wells (add sample diluent to blank wells).
-
Incubate for 2 hours at room temperature.
-
-
Add Detection Antibody:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the detection antibody in sample diluent (e.g., ranging from 0.1 to 2 µg/mL).
-
Add 100 µL of each dilution to the wells, with each row representing a different concentration.
-
Incubate for 1-2 hours at room temperature.
-
-
Add Secondary Antibody and Substrate:
-
Wash the plate 3 times with wash buffer.
-
If using an unconjugated detection antibody, add the enzyme-conjugated secondary antibody at its recommended dilution and incubate for 1 hour at room temperature. Wash the plate again.
-
Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops.
-
-
Stop and Read:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analyze the Data:
-
Create a grid of the absorbance values. The optimal combination of capture and detection antibody concentrations will be the one that gives a high signal for the antigen-containing wells and a low signal for the blank wells.
-
Protocol 2: Optimizing Blocking Buffer and Incubation Time
Materials:
-
Same as Protocol 1, with the addition of different blocking agents to be tested (e.g., 1% BSA, 5% BSA, 1% non-fat dry milk, commercial blocker).
Procedure:
-
Coat and Wash:
-
Coat the plate with the optimal concentration of capture antibody determined from the checkerboard titration.
-
Wash the plate 3 times with wash buffer.
-
-
Test Blocking Conditions:
-
Divide the plate into sections to test different blocking buffers and incubation times.
-
Blocking Buffer Comparison: To different sections of the plate, add 200 µL of each blocking buffer being tested.
-
Incubation Time Comparison: For each blocking buffer, incubate for different lengths of time (e.g., 1 hour, 2 hours, 4 hours at room temperature, or overnight at 4°C).
-
-
Proceed with the Assay:
-
After the blocking step, wash the plate and proceed with the rest of the ELISA protocol using a "no antigen" control (only sample diluent) to assess the background signal for each condition.
-
-
Analyze the Data:
-
Compare the background absorbance values for each blocking buffer and incubation time. The optimal condition is the one that provides the lowest background signal without significantly affecting the specific signal (which can be tested in parallel on a separate plate with antigen).
-
Visualizations
Troubleshooting Workflow for High Non-Specific Binding
Caption: A flowchart for systematically troubleshooting high non-specific binding in immunoassays.
Key Factors Influencing Non-Specific Binding
Caption: A diagram illustrating the various factors that can contribute to non-specific binding.
References
- 1. Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. biomat.it [biomat.it]
Technical Support Center: (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH and other LHRH agonists like Goserelin and Leuprolide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other LHRH agonists?
A1: LHRH agonists, such as this compound, primarily act on the pituitary gland. Initially, they stimulate the gonadotropin-releasing hormone (GnRH) receptors, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This initial stimulation is often referred to as the "flare phenomenon".[1][3][5] However, continuous exposure to the agonist leads to the downregulation and desensitization of these receptors.[1][2][6] This ultimately suppresses the secretion of LH and FSH, thereby reducing the production of gonadal steroids like testosterone and estrogen.[2][5][6]
Q2: What are the known off-target effects of LHRH agonists at a cellular level?
A2: Beyond their effects on the pituitary-gonadal axis, LHRH agonists can exert direct effects on various tumor cells.[6] Receptors for LHRH have been identified on human breast, ovarian, and prostate cancer cells.[6] LHRH agonists have been shown to directly inhibit the proliferation of these cancer cell lines in vitro.[6] This suggests a regulatory role for LHRH-like peptides in tumor growth, independent of hormonal suppression.
Q3: Are there differences in the effects of LHRH agonists when studied in vitro versus in vivo?
A3: Yes, experimental context is crucial as different effects have been observed. For instance, a study on leuprolide acetate demonstrated that in vivo, it primarily reduces ovarian steroidogenesis by inhibiting androgen synthesis.[7] In contrast, the in vitro application of leuprolide acetate resulted in an overall reduction of ovarian steroidogenesis.[7] Researchers should be mindful of these potential discrepancies when translating findings between experimental systems.
Q4: Can resistance to LHRH agonists develop?
A4: Yes, resistance to LHRH agonists can occur. One hypothesized mechanism is the formation of autoantibodies against the peptide structure of the agonist, such as goserelin.[8] This can lead to a failure in achieving or maintaining effective gonadal suppression.
Troubleshooting Guides
Issue 1: Unexpected Initial Stimulation or "Flare-Up" in Experiments
Symptoms:
-
Transient increase in hormone levels (testosterone, estrogen, LH, FSH) at the beginning of the treatment.
-
Temporary acceleration of hormone-dependent cell proliferation in vitro or tumor growth in vivo.
Possible Causes:
-
This is an inherent on-target effect of LHRH agonists, known as the "flare phenomenon" or "testosterone surge".[1][3][5] It results from the initial agonistic activity before receptor downregulation occurs.
Solutions:
-
Experimental Design: Account for the flare phenomenon in your experimental timeline. Initial measurements should be taken frequently to capture this transient effect. For long-term studies, allow sufficient time (typically 1-4 weeks in vivo) for hormone levels to suppress.[5]
-
Co-treatment (for in vivo studies): In clinical settings and potentially adaptable for research models, an anti-androgen is often administered prior to and during the initial phase of LHRH agonist treatment to block the effects of the testosterone surge.[3]
-
Alternative Compounds: If the initial flare is a critical confounding factor, consider using an LHRH antagonist, which competitively blocks the GnRH receptor without an initial stimulatory phase.[4][5][9]
Issue 2: Inconsistent or Lack of Efficacy in Suppressing Hormone Production
Symptoms:
-
Failure to achieve expected levels of testosterone or estrogen suppression.
-
High variability in hormone levels between experimental subjects or replicates.
Possible Causes:
-
Dosing and Administration: Incorrect dosage, improper reconstitution of the compound, or inconsistent administration can lead to variable exposure and efficacy.[10]
-
FSH "Escape": In long-term studies, FSH levels may gradually increase, a phenomenon known as "FSH escape," which could potentially stimulate certain cell types.[11]
-
Biological Resistance: As mentioned in the FAQs, the development of autoantibodies can neutralize the agonist.[8]
-
High BMI: In in vivo studies, a high body mass index (BMI) has been associated with decreased efficacy of ovarian suppression.[8]
Solutions:
-
Protocol Review: Double-check and standardize all aspects of compound preparation and administration.
-
Hormone Monitoring: Regularly monitor LH, FSH, and relevant sex steroid levels to confirm target engagement and suppression.
-
Consider FSH: When investigating long-term effects, also measure FSH levels to assess for "FSH escape."
-
Subject Stratification: In animal studies, stratify subjects by body weight to minimize variability.
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Symptoms:
-
A direct anti-proliferative effect is observed in cell culture, but this effect is not replicated or is different in an animal model.
Possible Causes:
-
Systemic vs. Direct Effects: In vivo, the systemic hormonal changes induced by the LHRH agonist are profound and may mask or alter the direct cellular effects observed in vitro.
-
Pharmacokinetics and Bioavailability: The concentration and duration of exposure at the target tissue in vivo may differ significantly from the stable concentrations used in cell culture.
-
Different Mechanisms: As seen with leuprolide acetate, the compound may have different primary mechanisms of action in different experimental systems.[7]
Solutions:
-
Integrated Experimental Design: Design experiments to specifically dissect direct versus systemic effects. For example, use hormone-stripped media in vitro or co-administer hormones in vivo to control for the systemic environment.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct PK/PD studies to understand the drug's concentration and effect over time in your animal model.
-
Careful Interpretation: Acknowledge the limitations of each model system and interpret the results in the context of the specific experimental conditions.
Quantitative Data Summary
Table 1: Reported Effects of LHRH Agonists on Hormone Levels
| LHRH Agonist | Model System | Initial Effect (Flare) | Chronic Effect | Time to Suppression | Reference |
| Goserelin | Human (Prostate Cancer) | Transient increase in LH and testosterone | Testosterone reduced to castrate levels | ~2-4 weeks | [5] |
| Leuprolide | Human (Prostate Cancer) | Initial surge in LH and testosterone | Testosterone suppressed to castrate levels | ~2-4 weeks | [5] |
| Leuprolide Acetate | Women (IVF) | Not the focus of the study | Reduced androgen production in vivo | Not specified | [7] |
Table 2: In Vitro Effects of Leuprolide Acetate on Ovarian Steroidogenesis
| Leuprolide Acetate Conc. | Effect on Testosterone | Effect on Estradiol | Effect on Progesterone | Reference |
| 10⁻¹² M | Reduced | Reduced | No significant reduction | [7] |
| 10⁻⁹ M | Reduced | Reduced | No significant reduction | [7] |
| 10⁻⁶ M | Reduced | Reduced | Reduced | [7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Direct Anti-Proliferative Effects
-
Cell Culture: Culture hormone-dependent cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in appropriate media. For experiments investigating direct effects, it is advisable to use phenol red-free media with charcoal-stripped serum to minimize the influence of exogenous hormones.
-
Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M). Include a vehicle control.
-
Proliferation Assay: After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
-
Signaling Pathway Analysis (Western Blot):
-
Lyse treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-MAPK, MAPK, FOXO1) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Protocol 2: In Vivo Evaluation of Off-Target Effects in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant hormone-dependent tumor cells. Allow tumors to establish to a palpable size.
-
Treatment Administration: Randomize animals into treatment and control groups. Administer this compound via a clinically relevant route (e.g., subcutaneous injection). The control group should receive a vehicle injection.
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
At the start and end of the study (and at intermediate time points if feasible), collect blood samples to measure serum levels of LH, FSH, and relevant sex steroids.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor tissue can be used for histological analysis, immunohistochemistry, or Western blotting to assess markers of proliferation (e.g., Ki-67) and signaling pathway activation.
-
Visualizations
Caption: Mechanism of LHRH Agonist Action.
Caption: Direct Signaling Pathways in Tumor Cells.
Caption: Workflow for Off-Target Effect Investigation.
References
- 1. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic Approaches to Lower Circulating Androgen - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Leuprolide acetate reduces both in vivo and in vitro ovarian steroidogenesis in infertile women undergoing assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Goserelin Ovarian Ablation Failure in Premenopausal Women With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gonadotropin-releasing hormone antagonist in the management of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. LHRH Agonists for the Treatment of Prostate Cancer: 2012 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH synthesized via solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this LHRH analog?
A1: Low yields in the solid-phase synthesis of this compound can stem from several factors. The primary culprits are often incomplete coupling reactions, peptide aggregation on the solid support, and side reactions during synthesis or cleavage.[1] The presence of sterically hindered amino acids and the formation of secondary structures can exacerbate these issues.[1] Additionally, suboptimal choices of resin, coupling reagents, or cleavage cocktails can significantly impact the final yield.[2]
Q2: Which coupling reagents are most effective for this synthesis?
A2: For potentially "difficult" sequences like this LHRH analog, aminium/uronium or phosphonium salt-based coupling reagents are generally recommended due to their high reactivity and ability to suppress side reactions. Reagents such as HBTU, HATU, HCTU, and PyBOP are commonly employed.[3] HATU and its OAt-based counterparts are often preferred for their efficiency in challenging couplings, as the pyridine nitrogen in HOAt can assist the reaction.
Q3: How can I monitor the completeness of the coupling and deprotection steps?
A3: Qualitative colorimetric tests are a rapid and effective way to monitor reactions in real-time. The ninhydrin (Kaiser) test is widely used to detect the presence of free primary amines after a coupling step. A positive result (blue bead color) indicates an incomplete reaction, suggesting a second coupling is necessary.[4] The chloranil test can be used to detect secondary amines, such as the N-terminus of proline. For monitoring Fmoc group removal, the appearance of a yellow color upon addition of the piperidine solution and a subsequent negative UV absorbance test of the resin-bound peptide can confirm complete deprotection.
Q4: What side reactions should I be aware of for this specific peptide sequence?
A4: The amino acid composition of this compound presents several potential side reactions:
-
Tryptophan (Trp): The indole side chain is susceptible to oxidation and modification by scavengers during cleavage. Using a Boc protecting group on the indole nitrogen (Trp(Boc)) and including scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail is highly recommended.
-
Serine (Ser) and Tyrosine (Tyr): Acetylation of the hydroxyl groups can occur if capping is performed with acetic anhydride without proper side-chain protection.[5]
-
Arginine (Arg): Incomplete deprotection of the guanidino group is a common issue. Pbf is a standard protecting group that is typically removed with TFA, but extended cleavage times may be necessary.[6]
-
Histidine (His): The imidazole side chain can undergo various modifications. The Trityl (Trt) protecting group is commonly used to prevent these side reactions.[6]
Q5: What is the optimal strategy for cleavage and deprotection?
A5: A high concentration of trifluoroacetic acid (TFA) is typically used for the final cleavage from the resin and removal of side-chain protecting groups.[6] A standard cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5), which contains a variety of scavengers to protect sensitive residues. For peptides containing Arg, extended cleavage times of 2-4 hours may be necessary for complete deprotection.[6] It is crucial to use a sufficient volume of the cleavage cocktail to ensure the resin is well-swollen.[6]
Q6: How can I improve the purification of this hydrophobic peptide?
A6: This LHRH analog is relatively hydrophobic, which can pose challenges during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[7] To improve solubility, it may be necessary to dissolve the crude peptide in a small amount of organic solvent (like acetonitrile or isopropanol) before adding the aqueous mobile phase.[7] Using a C8 or C18 column with a shallow gradient of acetonitrile in water (both containing 0.1% TFA) is a standard approach.[8] For very hydrophobic peptides, using n-propanol as the organic modifier in the mobile phase can sometimes improve resolution.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Experimental Protocol |
| Low Final Yield | Incomplete coupling of a specific amino acid. | Perform a double coupling for the problematic residue. Use a more potent coupling reagent. | Protocol 1: Double Coupling 1. After the initial coupling reaction, take a small sample of the resin and perform a ninhydrin test. 2. If the test is positive (blue beads), wash the resin with DMF (3x). 3. Prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling. 4. Add the fresh coupling solution to the resin and allow it to react for the same duration as the initial coupling. 5. Wash the resin with DMF (3x) and proceed to the next deprotection step.[4] |
| Peptide aggregation on the resin. | Incorporate pseudoproline dipeptides or use a chaotropic salt during coupling. | Protocol 2: Use of Chaotropic Salts 1. During a difficult coupling step, add 0.4 M LiCl or KSCN to the coupling solution.[9]2. Allow the coupling reaction to proceed as usual. 3. The salt will help to disrupt secondary structures and improve solvation of the peptide chain. | |
| Presence of Deletion Sequences in MS | Incomplete Fmoc deprotection. | Extend the deprotection time or use a fresh piperidine solution. | Protocol 3: Extended Deprotection 1. Instead of the standard deprotection time, treat the resin with 20% piperidine in DMF for an initial 5 minutes. 2. Drain the solution and add a fresh portion of 20% piperidine in DMF for an additional 15-20 minutes. 3. Wash thoroughly with DMF to remove all traces of piperidine.[10] |
| Side Product with +57 Da in MS | Incomplete removal of the Arg(Pbf) protecting group. | Increase the cleavage time and ensure sufficient scavengers are used. | Protocol 4: Optimized Cleavage for Arg-containing Peptides 1. Prepare a fresh cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5). 2. Add the cocktail to the dried peptide-resin and allow it to react for 3-4 hours at room temperature.[6]3. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. 4. If the side product persists, re-subject the crude peptide to the cleavage cocktail for an additional 1-2 hours. |
| Poor Peak Shape in HPLC | Peptide aggregation during purification. | Modify the mobile phase or dissolve the peptide in a stronger solvent. | Protocol 5: Improving Hydrophobic Peptide Solubility for HPLC 1. Dissolve the crude peptide in a minimal amount of a strong organic solvent like hexafluoroisopropanol (HFIP) or DMSO. 2. Dilute this solution with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA) until the point of precipitation is almost reached.[7]3. Inject the prepared sample onto the HPLC column. |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Relative Reactivity | Advantages | Potential Issues |
| HBTU | High | Cost-effective, widely used. | Can cause guanidinylation of the free N-terminus if used in excess. |
| HATU | Very High | More efficient than HBTU, especially for hindered couplings; lower racemization. | Higher cost. |
| HCTU | Very High | Fast reaction kinetics, similar efficiency to HATU.[3] | Can also cause guanidinylation. |
| PyBOP | High | Good for sterically hindered amino acids. | Can be less efficient than aminium-based reagents for some sequences. |
Visualizations
Experimental Workflows and Logical Relationships
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in peptide synthesis.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. nestgrp.com [nestgrp.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
Overcoming poor cell viability in (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell viability in in vitro assays using the LHRH analog, (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH.
Troubleshooting Guide: Overcoming Poor Cell Viability
This section addresses specific issues that may lead to suboptimal cell viability during your experiments.
Question 1: My cells show a significant decrease in viability even at low concentrations of the peptide. What are the likely causes?
Answer: Unexpected cytotoxicity can arise from several factors unrelated to the inherent bioactivity of the peptide. The most common culprits are contaminants introduced during peptide synthesis or improper handling.
-
Trifluoroacetic Acid (TFA) Contamination: TFA is often used in peptide purification and can remain as a salt in the final product. At concentrations as low as 10⁻⁸ to 10⁻⁷ M, TFA has been shown to inhibit cell proliferation.
-
Endotoxin Contamination: Endotoxins, which are lipopolysaccharides from gram-negative bacteria, can be introduced during peptide synthesis and are potent activators of immune responses. Even at low concentrations, they can decrease cell viability[1].
-
Improper Peptide Storage and Handling: Peptides are sensitive to degradation. Improper storage, such as exposure to light or repeated freeze-thaw cycles, can lead to the breakdown of the peptide into potentially cytotoxic fragments[1]. Peptides containing amino acids like Cysteine, Tryptophan, or Metionine are particularly susceptible to oxidation[1].
Question 2: I am observing inconsistent results and high variability between replicate wells in my cell viability assay. What could be the reason?
Answer: Inconsistent results are often a sign of issues with either the peptide solution or the assay itself.
-
Peptide Solubility: Incomplete dissolution of the peptide can lead to inconsistent concentrations across your experiment.
-
Assay Interference: Components of your peptide solution or the peptide itself might interfere with the viability assay chemistry. For example, some peptides can directly reduce MTT, leading to a false-positive signal for viability.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
Question 3: How can I determine if my peptide stock is the source of the cytotoxicity?
Answer: A series of control experiments can help pinpoint the source of the problem.
-
Vehicle Control: Always include a control group treated with the vehicle (the solvent used to dissolve the peptide) at the same concentration used in your experimental wells. This will help determine if the solvent is contributing to cytotoxicity.
-
Endotoxin Testing: Quantify the endotoxin levels in your peptide stock. Commercially available Limulus Amebocyte Lysate (LAL) assays can be used for this purpose.
-
TFA Salt-Free Peptide: If possible, obtain a batch of the peptide where the TFA salt has been exchanged for a more biocompatible salt, such as hydrochloride. Comparing the performance of the two salts can reveal TFA-related toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic analog of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It is a polypeptide that acts as an agonist for the LHRH receptor[2].
Q2: What is the mechanism of action of this LHRH agonist?
A2: Like other LHRH agonists, this peptide binds to the LHRH receptor, which is a G-protein coupled receptor (GPCR)[3]. This binding initiates a signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then generates inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. This can lead to the activation of downstream mitogen-activated protein kinase (MAPK) pathways[3][4].
Q3: Which cell lines are suitable for in vitro assays with this peptide?
A3: The choice of cell line depends on the research question. Cell lines expressing the LHRH receptor are necessary to study the peptide's specific effects. Many cancer cell lines, such as those from ovarian, endometrial, and prostate cancers, are known to express LHRH receptors[5]. For example, EFO-21, HEC-1A, and Ishikawa are LHRH receptor-positive cancer cell lines that have been used in studies with LHRH analogs[5].
Q4: What are the best practices for storing and handling this compound?
A4: To maintain the integrity of the peptide, it is crucial to store it correctly. Lyophilized peptide should be stored at -20°C and protected from light[1]. Once reconstituted, it is best to aliquot the solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles, which can degrade the peptide[1]. Use sterile buffers for reconstitution to prevent microbial contamination[1].
Data Presentation
The following tables summarize representative quantitative data on factors that can influence cell viability in peptide assays.
Table 1: Effect of Endotoxin Contamination on Cell Viability
| Endotoxin Concentration (EU/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 85 |
| 100 | 70 |
Note: Data are representative and the actual effect can vary depending on the cell type and sensitivity to endotoxins.
Table 2: Effect of TFA Salt on Cell Proliferation
| Compound | Salt Form | Concentration (M) | Cell Number (% of Control) |
| Vehicle Control | - | - | 100 |
| Peptide X | HCl | 10⁻⁸ | 120 |
| Peptide X | TFA | 10⁻⁸ | 95 |
| Peptide X | HCl | 10⁻⁷ | 135 |
| Peptide X | TFA | 10⁻⁷ | 80 |
Note: Representative data illustrating the inhibitory effect of TFA salts on cell proliferation compared to a more biocompatible HCl salt.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the peptide in a culture medium.
-
Remove the old medium from the wells and add the peptide dilutions. Include appropriate controls (untreated cells, vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: ATP-Based Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells in culture
-
This compound
-
Opaque-walled 96-well plate
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Prepare serial dilutions of the peptide in a culture medium.
-
Add the peptide dilutions to the wells. Include appropriate controls.
-
Incubate the plate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: LHRH agonist signaling pathway.
Caption: Troubleshooting workflow for poor cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. Reexamination of the effect of endotoxin on cell proliferation and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in LHRH Analog Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in LHRH analog animal studies.
Troubleshooting Guides
This section addresses specific issues that can lead to variability in experimental outcomes.
Issue 1: Inconsistent or Unexpected Pharmacological Effects
Q: Why am I observing high variability in the physiological response to the LHRH analog between animals in the same treatment group?
A: High inter-animal variability can stem from several factors. A primary consideration is the administration technique. The route and consistency of administration can significantly impact the bioavailability and pharmacokinetics of the analog.[1] Additionally, underlying stress in the animals can alter the hypothalamic-pituitary-gonadal (HPG) axis, leading to unpredictable responses.[2][3] Stress elevates glucocorticoid levels, which can suppress the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
To troubleshoot, consider the following:
-
Standardize Administration Protocol: Ensure consistent injection volume, speed, and location. For subcutaneous injections, lifting the skin to form a 'tent' ensures the analog is delivered into the subcutaneous space and not intramuscularly or intradermally.[4][5]
-
Acclimatize Animals: Allow for a sufficient acclimatization period after transport and before the start of the experiment to minimize stress. Animals should also be habituated to handling and restraint procedures.[6]
-
Control Environmental Factors: Maintain a consistent light-dark cycle, temperature, and noise level in the animal housing facility.[7] Disruptions to circadian rhythms can affect hormone levels and the response to LHRH analogs.[8][9][10]
Q: My LHRH agonist is not producing the expected initial flare-up of testosterone, or the subsequent suppression is delayed.
A: The characteristic biphasic response of LHRH agonists (an initial surge in LH and testosterone followed by downregulation and suppression) can be influenced by the specific analog used, the dose, and the animal model.[11][12]
-
Verify Analog and Dose: Confirm the correct LHRH agonist and dosage. Different agonists have varying potencies.[1]
-
Check Administration: Improper administration can lead to a slower or reduced absorption, blunting the initial flare.
-
Consider Animal Strain and Age: Different strains of rats and mice can exhibit different sensitivities to LHRH analogs.[1][9] Age can also influence the responsiveness of the HPG axis.[9]
Q: The effects of my LHRH antagonist are not as immediate or potent as expected.
A: LHRH antagonists are designed to cause a rapid suppression of gonadotropins and testosterone by competitively blocking the GnRH receptor.[11][13] A lack of immediate effect could be due to:
-
Inadequate Dose: The dose may be insufficient to achieve complete receptor blockade.
-
Pharmacokinetics of the Analog: The specific antagonist may have a shorter half-life than anticipated in the chosen animal model.
-
Receptor Binding Affinity: Different antagonists exhibit varying binding affinities for the GnRH receptor.[14]
A logical workflow for troubleshooting inconsistent pharmacological effects is presented below.
Issue 2: High Variability in Hormone Level Measurements
Q: There is a wide spread in my baseline and post-treatment hormone measurements. What could be the cause?
A: Variability in hormone assays can be introduced at multiple stages, from sample collection to the assay itself.
-
Blood Sampling Technique: The method of blood collection can significantly impact hormone levels due to stress.[15] For instance, cardiac puncture is a terminal procedure and can be highly stressful, while techniques like tail-tip or saphenous vein sampling can be refined for serial sampling with proper acclimatization.[16][17] Consistency in the sampling site and procedure is crucial.[15]
-
Sample Handling and Processing: Improper handling of blood samples can lead to hemolysis or degradation of hormones. It is important to follow a standardized protocol for clotting, centrifugation, and storage of serum or plasma.[18] For example, prolonged contact of serum/plasma with blood cells can alter laboratory results.[18]
-
Assay Performance: Errors in the ELISA or RIA procedure, such as improper dilutions, inconsistent incubation times, or contaminated reagents, are common sources of variability.[19][20][21][22]
The table below summarizes key considerations for blood collection and processing.
| Parameter | Recommendation | Rationale |
| Blood Collection Site | Choose a consistent site appropriate for the required volume and frequency (e.g., saphenous vein, tail vein). | Different collection sites can yield different hormone concentrations due to varying levels of stress and potential contamination with tissue fluids.[15] |
| Animal Restraint | Use a consistent and minimally stressful restraint method. Acclimatize animals to the procedure. | Stress from restraint can acutely alter hormone levels, particularly corticosterone and gonadotropins.[2] |
| Sample Type | Use the same sample type (serum or plasma with a consistent anticoagulant) for all samples within a study. | The sample matrix can affect assay results. Do not compare values obtained from serum with those from plasma.[15] |
| Clotting Time (for serum) | Allow blood to clot for a consistent amount of time (e.g., 20-30 minutes) at room temperature before centrifugation. | Inadequate clotting can lead to fibrin formation in the serum, which can interfere with the assay.[18] |
| Centrifugation | Centrifuge samples as soon as possible after collection/clotting at a standardized speed and duration. | Prompt separation of serum or plasma from cells prevents alterations in analyte concentrations.[18] |
| Storage | Aliquot and freeze samples at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can degrade protein hormones, leading to artificially low measurements.[15] |
Frequently Asked Questions (FAQs)
Experimental Design & Protocol
Q1: What are the key considerations when designing an LHRH analog study to minimize variability from the outset? A1: A well-controlled experimental design is fundamental. This includes adequate randomization of animals to treatment groups, blinding of investigators to the treatment during data collection and analysis where possible, and including appropriate control groups.[23] The choice of animal model, including species, strain, sex, and age, should be carefully considered as these factors can influence the response to LHRH analogs.[1][9]
Q2: What is the recommended route of administration for LHRH analogs in rodents? A2: Subcutaneous (SC) injection is a common and reliable method for administering LHRH analogs in rodents.[4][5][24][25] It allows for slower absorption compared to intravenous injection, which can be advantageous for sustained-release formulations. The procedure should be standardized, including the use of a consistent needle gauge and injection volume.[4][6]
Q3: How does the choice between an LHRH agonist and an antagonist affect experimental design and potential variability? A3: Agonists and antagonists have different mechanisms of action that must be accounted for. Agonists cause an initial "flare" of LH and FSH, followed by receptor downregulation and desensitization.[11][12] This initial stimulatory phase can be a source of variability and may require co-administration of an antiandrogen in some study designs. Antagonists provide immediate suppression by competitively blocking the GnRH receptor, which can lead to a more rapid and potentially more uniform initial response.[11][13]
Animal Welfare & Physiology
Q4: How can I minimize the impact of stress on my study outcomes? A4: Minimizing stress is critical for reducing variability. This involves more than just gentle handling. Key strategies include:
-
Acclimatization: A one-week acclimatization period after arrival is a minimum. Animals should also be habituated to the specific procedures they will undergo (e.g., restraint, injection).[6]
-
Environmental Enrichment: Providing appropriate enrichment can reduce chronic stress.
-
Refined Procedures: Choose the least invasive procedures possible for drug administration and blood sampling.[16][17]
-
Consistent Handling: All animals should be handled by trained personnel in a consistent manner.[7]
Q5: Should I be concerned about the time of day when performing procedures? A5: Yes, the circadian rhythm has a significant impact on the HPG axis.[8][9][26] Hormone levels, particularly gonadotropins and steroids, fluctuate throughout the day. To minimize this source of variability, all procedures (dosing, blood sampling) should be performed at the same time of day for all animals.[27]
Data Analysis & Interpretation
Q6: My hormone assay results show high intra-assay or inter-assay variability. What are the common causes? A6: High coefficient of variation (CV) in ELISAs or RIAs can be due to:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of standards, samples, or reagents is a major source of error.[20][22]
-
Inadequate Washing: Residual reagents can lead to high background or inconsistent results. Ensure all wells are washed thoroughly and consistently.[21]
-
Temperature and Incubation Times: Inconsistent incubation times or temperatures can affect the kinetics of the antibody-antigen reaction.[19]
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lose activity.[20]
The following table highlights sources of variability and corresponding mitigation strategies.
| Source of Variability | Mitigation Strategy |
| Animal Factors | |
| Species/Strain | Select an appropriate and consistent animal model.[1] |
| Age and Sex | Use animals of a consistent age and sex.[7][9] |
| Circadian Rhythm | Perform all procedures at the same time of day.[8][27] |
| Stress | Acclimatize animals, use refined handling techniques, and control environmental stressors.[2][3][28] |
| Procedural Factors | |
| Drug Administration | Standardize route, volume, vehicle, and injection technique.[4][5][29] |
| Blood Sampling | Use a consistent, low-stress technique and standardized sample processing protocol.[15][16][17][18][30] |
| Analytical Factors | |
| Hormone Assay | Adhere strictly to the assay protocol, ensure proper reagent preparation, and use appropriate quality controls.[19][20][21][22] |
Key Experimental Protocols
Protocol 1: Subcutaneous (SC) Injection in Mice and Rats
-
Preparation: Prepare the sterile LHRH analog solution. Draw the required volume into a sterile syringe with an appropriate gauge needle (e.g., 25-27g for mice, 25g for rats).[4][6] Ensure there are no air bubbles.
-
Restraint: Restrain the animal firmly but gently. For mice, scruff the animal. For rats, a facecloth or towel can be used to assist in restraint.[4]
-
Injection: With your non-dominant hand, lift the loose skin over the back or flank to form a "tent."[5] Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[25]
-
Administration: Depress the plunger smoothly to inject the solution.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary. Return the animal to its cage and monitor for any adverse reactions.
Protocol 2: Serial Blood Sampling from the Saphenous Vein (Mouse/Rat)
-
Preparation: Prepare microcentrifuge tubes with the appropriate anticoagulant if plasma is required.
-
Restraint: Place the animal in a suitable restrainer that allows access to a hind limb.
-
Site Preparation: Shave the fur over the lateral or medial surface of the hind leg to visualize the saphenous vein. Applying a small amount of petroleum jelly over the vein can help the blood to bead up.[30]
-
Puncture: Using a sterile needle (e.g., 25g) or lancet, make a quick, clean puncture of the vein.
-
Collection: Collect the forming droplet of blood using a pipette tip or capillary tube. Avoid "milking" the leg, as this can cause hemolysis and contaminate the sample with tissue fluid.[17]
-
Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Recovery: Return the animal to its cage and monitor its recovery.
Signaling Pathway Diagrams
The primary mechanism of action of LHRH (or GnRH) analogs is through the GnRH receptor on pituitary gonadotroph cells.
References
- 1. Potency and activity variation of LHRH analogs in different models and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of prolonged stress on the hypothalamic luteinizing hormone-releasing hormone (LHRH) in the anoestrous ewe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijah.in [ijah.in]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. newcastle.edu.au [newcastle.edu.au]
- 7. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mistimed restricted feeding disrupts circadian rhythms of male mating behavior and female preovulatory LH surges in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of age, strain and season on circadian periodicity of pituitary, gonadal and adrenal hormones in the serum of male laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring the Effects of Circadian Rhythm-Related Manipulations on Depression-Like Behavior in Rodents: Forced Swim and Tail Suspension Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Effect of the concurrent LHRH antagonist administration with a LHRH superagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 18. idexxbioanalytics.com [idexxbioanalytics.com]
- 19. mabtech.com [mabtech.com]
- 20. blog.abclonal.com [blog.abclonal.com]
- 21. ethosbiosciences.com [ethosbiosciences.com]
- 22. arp1.com [arp1.com]
- 23. uca.edu [uca.edu]
- 24. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 26. Sex Differences in Behavioral Circadian Rhythms in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influence of Light Phase Exposure to LED Lighting on Circadian Levels of Neuroendocrine Hormones in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Effect of Stress on Reproduction and Reproductive Technologies in Beef Cattle-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. research.uci.edu [research.uci.edu]
Technical Support Center: (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH Antibody Cross-Reactivity
Welcome to the technical support center for antibodies targeting (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, a synthetic analog of Gonadotropin-Releasing Hormone (GnRH) commonly known as Leuprolide.[1][2][3] This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cross-reactivity issues and other common problems encountered during immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are antibodies developed against it?
A1: this compound, or Leuprolide, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][3] It is used in the treatment of various conditions, including prostate cancer, endometriosis, and central precocious puberty.[2] Antibodies are developed against Leuprolide for use in immunoassays to monitor its therapeutic levels in patient samples, for pharmacokinetic studies, and in drug development research.
Q2: What is antibody cross-reactivity and why is it a concern with LHRH analogs?
A2: Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, Leuprolide) also binds to other structurally similar molecules. This is a significant concern for LHRH analogs like Goserelin, Triptorelin, and Buserelin, as they share a high degree of structural homology with Leuprolide. Such cross-reactivity can lead to inaccurate quantification of the target analyte, potentially causing misleading results in research and clinical diagnostics.
Q3: Are there any reports of allergic reactions or hypersensitivity to Leuprolide and other GnRH analogs?
A3: Yes, systemic hypersensitivity reactions have been reported for various GnRH analogs, including Leuprolide, Goserelin, and Triptorelin.[4] While rare, these reactions highlight the potential for immunological responses to these synthetic peptides. It is important to consider that cross-sensitivity between different GnRH analogs could occur.[4]
Troubleshooting Guide
This guide addresses common issues encountered during immunoassays with this compound antibodies.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected signal or false positives | Cross-reactivity with other LHRH analogs: The antibody may be binding to other structurally similar GnRH agonists present in the sample. | 1. Confirm Specificity: If possible, obtain a cross-reactivity profile from the antibody manufacturer. 2. Perform Cross-Reactivity Testing: Test the antibody against a panel of related LHRH analogs (e.g., Goserelin, Triptorelin, Buserelin, and native LHRH) to quantify the percentage of cross-reactivity. 3. Sample Purification: If significant cross-reactivity is identified, consider sample purification steps like HPLC to isolate Leuprolide before immunoassay. |
| Non-specific binding: The antibody may be binding to unrelated components in the sample matrix or the assay plate. | 1. Optimize Blocking: Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk). 2. Increase Wash Steps: Add extra wash steps after the primary and secondary antibody incubations. 3. Adjust Antibody Concentration: Titrate the primary antibody to the lowest concentration that still provides an adequate signal for the target analyte. | |
| Lower than expected signal or false negatives | Poor antibody-antigen binding: Suboptimal assay conditions can hinder the binding of the antibody to Leuprolide. | 1. Check Assay Buffer pH and Ionic Strength: Ensure the buffer conditions are optimal for the antibody. 2. Optimize Incubation Time and Temperature: Increase the incubation time or adjust the temperature according to the manufacturer's recommendations. 3. Confirm Analyte Integrity: Ensure the Leuprolide standard and samples have not degraded. |
| Matrix effects: Components in the sample matrix (e.g., serum, plasma) may interfere with the assay. | 1. Dilute the Sample: Perform a serial dilution of the sample to minimize the concentration of interfering substances. 2. Use a Different Sample Diluent: A diluent containing a blocking agent or a different buffer system may reduce matrix effects. | |
| High variability between replicate wells | Inconsistent pipetting: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Standardize Pipetting Technique: Use consistent speed and pressure when pipetting, and ensure the pipette tip is submerged to the same depth each time. 3. Mix reagents thoroughly: Ensure all reagents are well-mixed before use. |
| Edge effects: Wells at the edge of the plate may experience different temperature or evaporation rates. | 1. Avoid Using Outer Wells: If possible, do not use the outermost wells of the microplate for samples or standards. 2. Ensure Proper Sealing: Use a high-quality plate sealer and ensure it is applied firmly to prevent evaporation. 3. Incubate in a Humidified Chamber: This can help to minimize evaporation from all wells. |
Quantitative Data on Cross-Reactivity
Below is a template for presenting such data. The cross-reactivity is typically determined by performing a competitive ELISA where the concentration of the cross-reactant required to displace 50% of the labeled antigen is compared to the concentration of the target analyte (Leuprolide) required for the same displacement (IC50).
Cross-Reactivity (%) = (IC50 of Leuprolide / IC50 of Cross-Reactant) x 100
Table 1: Representative Cross-Reactivity Profile for a Hypothetical Anti-(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH Antibody
| Compound | Structure | Cross-Reactivity (%) |
| This compound (Leuprolide) | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | 100 |
| LHRH (Native) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Data to be determined |
| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-AzGly-NH2 | Data to be determined |
| Triptorelin | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 | Data to be determined |
| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt | Data to be determined |
| Histrelin | pGlu-His-Trp-Ser-Tyr-D-His(imBzl)-Leu-Arg-Pro-NHEt | Data to be determined |
Experimental Protocols
Competitive ELISA Protocol for this compound Quantification
This protocol is a representative example and may require optimization for specific antibodies and reagents.
Materials:
-
Anti-(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH antibody
-
This compound standard
-
Biotinylated this compound
-
Streptavidin-HRP (Horseradish Peroxidase)
-
96-well microplate
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the anti-(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the unknown samples in Assay Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of biotinylated this compound for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the antibody-coated plate.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP, diluted in Assay Buffer, to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.
Visualizations
GnRH Receptor Signaling Pathway
This compound, as a GnRH agonist, activates the GnRH receptor (GnRHR), a G-protein coupled receptor. This initiates a signaling cascade that ultimately leads to the synthesis and secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The following diagram illustrates the primary signaling pathway.
Caption: GnRH Receptor Signaling Pathway Activation.
Experimental Workflow for Cross-Reactivity Testing
The following diagram outlines the workflow for determining the cross-reactivity of an antibody.
Caption: Workflow for Antibody Cross-Reactivity Testing.
References
Validation & Comparative
Comparative Efficacy of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH in Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-tumor effects of the Luteinizing Hormone-Releasing Hormone (LHRH) analog (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, also known as Leuprolide, in various xenograft models. This document summarizes key experimental data, details methodologies for referenced studies, and visualizes relevant biological pathways to offer a clear perspective on its performance against other LHRH analogs.
Executive Summary
This compound (Leuprolide) is a potent LHRH agonist widely used in cancer therapy. Its anti-tumor effects are primarily attributed to the suppression of gonadal hormones through the downregulation of pituitary LHRH receptors. However, a growing body of evidence from xenograft studies demonstrates that Leuprolide also exerts direct anti-proliferative effects on cancer cells. These direct actions are mediated through tumor-specific LHRH receptors and involve the disruption of key growth factor signaling pathways, independent of hormonal suppression. This guide presents available preclinical data from xenograft models of prostate, breast, and ovarian cancers to validate these anti-tumor effects and provides a comparative context with other commonly used LHRH analogs like Goserelin and Triptorelin.
Comparative Anti-Tumor Efficacy in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor effects of Leuprolide and other LHRH analogs in various human cancer xenograft models. It is important to note that direct head-to-head studies in xenograft models are limited, and thus, data is compiled from various sources.
Prostate Cancer Xenograft Models
| Cell Line | Animal Model | Treatment | Dosage & Schedule | Tumor Growth Inhibition | Reference |
| DU 145 (Androgen-Independent) | Male Nude Mice | Zoladex (Goserelin) | 100 µ g/day for 14 days (osmotic minipumps) | Significant decrease in tumor growth up to the end of treatment.[1][2] | [1][2] |
| LNCaP (Androgen-Dependent) | Nude Mice | Leuprolide | Not Specified | Counteracts the mitogenic action of EGF.[2] | [2] |
| PC-3 (Androgen-Independent) | Nude Mice | Leuprolide | Not Specified | Reduces migration and invasion; interferes with IGF-I system. | [3] |
Ovarian Cancer Xenograft Models
| Cell Line | Animal Model | Treatment | Dosage & Schedule | Outcome | Reference |
| Refractory Epithelial Ovarian Cancer | Clinical Study | Leuprolide Acetate | 1 mg/day subcutaneously for ≥8 weeks | 17% partial response rate.[4] | [4] |
| Advanced Ovarian Serous Tumor of Low Malignant Potential | Clinical Case Report | Leuprolide Acetate | Not Specified | Complete clinical and serologic response.[5] | [5] |
| Recurrent Ovarian Granulosa Cell Tumor | Clinical Study | Leuprolide Acetate | 7.5 mg monthly intramuscularly | 40% objective response rate; 100% disease progression cessation in evaluable patients.[6] | [6] |
Note: Data from clinical studies are included for ovarian cancer due to the limited availability of specific xenograft data for Leuprolide in this cancer type.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for establishing and utilizing common xenograft models for cancer research.
General Xenograft Establishment Protocol
-
Cell Culture: Human cancer cell lines (e.g., LNCaP, PC-3, MCF-7) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Models: Immunocompromised mice (e.g., nude, NOD/SCID) of 4-6 weeks of age are typically used.
-
Cell Implantation: A specific number of viable cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a small volume of sterile PBS or culture medium, often mixed with Matrigel to enhance tumor formation. The cell suspension is then injected subcutaneously into the flank of the mice. For orthotopic models, cells are injected into the primary organ site (e.g., prostate, mammary fat pad).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of overall health.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
Drug Administration: LHRH analogs are administered via subcutaneous or intramuscular injections or through the implantation of osmotic minipumps for continuous delivery.[1]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
Specific Considerations for Cell Lines:
-
LNCaP (Prostate Cancer): These cells are androgen-sensitive, and tumor growth in castrated male mice often requires testosterone supplementation.
-
PC-3 and DU 145 (Prostate Cancer): These are androgen-independent cell lines and do not require androgen supplementation for tumor growth.
-
MCF-7 (Breast Cancer): This cell line is estrogen-receptor positive, and tumor growth in ovariectomized female mice requires estrogen supplementation, often provided via a slow-release pellet implanted subcutaneously.
Signaling Pathways and Mechanism of Action
LHRH agonists like Leuprolide exert their anti-tumor effects through two primary mechanisms: an indirect endocrine effect and a direct effect on tumor cells.
Indirect Endocrine Mechanism
Continuous administration of LHRH agonists leads to the downregulation of LHRH receptors in the pituitary gland.[3][7][8] This desensitization results in decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in gonadal steroid production (testosterone in males, estrogen in females).[3][7][8] This "medical castration" is effective in hormone-dependent cancers like prostate and breast cancer.
Caption: Indirect endocrine mechanism of Leuprolide.
Direct Anti-Tumor Mechanism
Many tumors, including those of the prostate, breast, and ovary, express LHRH receptors. Leuprolide can directly bind to these receptors on cancer cells, initiating a signaling cascade that inhibits cell proliferation and invasion. This direct effect is particularly relevant for hormone-refractory cancers. One of the key mechanisms of this direct action is the interference with growth factor signaling pathways, such as the Insulin-like Growth Factor-I (IGF-I) and Epidermal Growth Factor (EGF) pathways. Leuprolide has been shown to interfere with the IGF-I system by affecting receptor expression and phosphorylation, and it can counteract the mitogenic action of EGF.[2][3]
Caption: Direct anti-tumor mechanism of Leuprolide.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for conducting xenograft studies to evaluate the anti-tumor efficacy of LHRH analogs.
Caption: Xenograft study experimental workflow.
Conclusion
The available preclinical data from xenograft models validate the anti-tumor effects of this compound (Leuprolide). Beyond its well-established indirect endocrine effects, Leuprolide demonstrates direct anti-proliferative and anti-invasive properties on cancer cells through interaction with tumor-specific LHRH receptors and subsequent interference with critical growth factor signaling pathways. While direct comparative xenograft studies with other LHRH analogs are not abundant in the public domain, the existing evidence supports its efficacy in various cancer models. Further head-to-head preclinical studies would be beneficial to delineate subtle differences in the direct anti-tumor activities among different LHRH agonists and antagonists, which could inform the selection of the most appropriate analog for specific cancer types and patient populations.
References
- 1. Growth-inhibitory effects of luteinizing hormone-releasing hormone (LHRH) agonists on xenografts of the DU 145 human androgen-independent prostate cancer cell line in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 4. Leuprolide acetate in the treatment of refractory or persistent epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leuprolide acetate in advanced ovarian serous tumor of low malignant potential. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leuprolide acetate for treating refractory or persistent ovarian granulosa cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]
- 8. Leuprorelin - Wikipedia [en.wikipedia.org]
Unraveling the Specificity of LHRH Analogs for GnRH Receptor Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between synthetic LHRH analogs and Gonadotropin-Releasing Hormone (GnRH) receptor subtypes is paramount for the development of targeted and effective therapeutics. This guide provides a comparative analysis of the specificity of the LHRH analog (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, also known as (D-Pyr1)-Leuprolide, for GnRH receptor subtypes. Due to a scarcity of publicly available data for this specific analog, this guide leverages comparative data from its parent compound, Leuprolide, and other well-characterized GnRH agonists to provide a comprehensive overview.
While direct quantitative data on the binding affinity and functional potency of this compound across various GnRH receptor subtypes are limited in the current literature, extensive research on the parent molecule, Leuprolide, and other analogs provides valuable insights into the expected specificity profile. Synthetic GnRH analogs like Leuprolide are designed with modifications to the native GnRH-I structure to enhance their stability, receptor-binding affinity, and potency[1]. These modifications, such as the substitution of D-amino acids at position 6, make the analogs more resistant to enzymatic degradation and increase their hydrophobicity, leading to stronger receptor interaction[1].
Comparative Performance Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Leuprolide and other common GnRH agonists at the rat GnRH receptor, as a proxy for understanding the potential specificity of this compound. It is important to note that different GnRH receptor subtypes may exhibit distinct binding characteristics.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (Inositol Phosphate Production) | Reference |
| Leuprolide | Rat GnRH Receptor | 0.3 ± 0.09 | 0.2 ± 0.03 | [2] |
| Triptorelin | Rat GnRH Receptor | Not Reported | Not Reported | [2] |
| Goserelin | Rat GnRH Receptor | 1.6 ± 0.06 | Not Reported | [3] |
| Nafarelin | Rat GnRH Receptor | 0.06 ± 0.006 | Not Reported | [3] |
| Native GnRH-I | Rat GnRH Receptor | 13 ± 1.0 | Not Reported | [3] |
Experimental Methodologies
The determination of binding affinity and functional potency of LHRH analogs relies on robust in vitro assays. The two primary methods employed are competitive radioligand binding assays and inositol phosphate accumulation assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Cell Culture and Membrane Preparation: Cells expressing the GnRH receptor subtype of interest are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the GnRH receptor, by quantifying the production of the second messenger inositol phosphate.
Protocol:
-
Cell Culture and Labeling: Cells expressing the GnRH receptor subtype are cultured and labeled overnight with [³H]myo-inositol to incorporate it into the cell membrane phospholipids.
-
Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.
-
Purification: The inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as a dose-response curve, and the concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows involved in assessing the specificity of LHRH analogs, the following diagrams are provided.
Caption: GnRH Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Specificity.
References
Cross-Validation of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH Effects: A Comparative Guide Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, commonly known as leuprolide acetate. The following sections detail its mechanism of action, comparative efficacy in various animal models, and standardized experimental protocols to facilitate cross-species validation of its therapeutic and physiological effects.
Mechanism of Action: LHRH Agonist Signaling
This compound is a potent synthetic agonist of the natural Gonadotropin-Releasing Hormone (GnRH). Its primary mechanism of action involves the initial stimulation and subsequent downregulation of GnRH receptors in the pituitary gland.[1] Continuous administration leads to a state of pituitary desensitization, resulting in decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, suppresses gonadal steroidogenesis, leading to a reversible "medical castration."[1]
Comparative Efficacy Across Species
The effects of leuprolide acetate have been documented in a variety of species for therapeutic and research purposes. The following tables summarize the available quantitative data on its application and observed outcomes.
Table 1: Effects on Reproductive Physiology in Mammals
| Species | Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference(s) |
| Rat (Female) | 50 µg/kg | Daily | Postnatal day 25-50 | Delayed onset of puberty by an average of 7 days; disrupted estrous cyclicity.[2] | [2][3] |
| Rat (Female) | 1 mg/kg (single depot) | Subcutaneous | Single injection on day 8 of pregnancy | Adversely affected embryonal implantation.[4] | [4] |
| Ferret | 100 µg/kg | Intramuscular | Single injection | Significant reduction in plasma estradiol, 17α-hydroxyprogesterone, androstenedione, and dehydroepiandrosterone.[5] Clinical signs recurred in a mean of 3.7 months.[5] | [5][6][7][8][9] |
| Ferret | 2-3 mg/kg (depot) | Intramuscular | Every 4-6 months | Control of adrenal gland disease.[6] | [6] |
| California Sea Lion | 0.09-0.12 mg/kg (22.5 mg total) | Intramuscular | Monthly for 6 months | Controlled aggression, anorexia, and excessive vocalizations associated with rut.[10] | [10][11] |
| California Sea Otter | 0.11-0.19 mg/kg (3.75 mg total) | Intramuscular | Monthly | Testosterone levels decreased to undetectable by two months post-treatment; marked testicular atrophy.[10] | [10][12][13] |
| California Sea Otter | 0.9-1.1 mg/kg (4-month depot) | Intramuscular/Subcutaneous | Every 4 months | Successful in controlling aggression.[12] | [11][12] |
Table 2: Effects on Reproductive Control in Avian Species
| Species | Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference(s) |
| Cockatiel | 400 µg/kg | Not specified | Not specified | Effective at managing chronic egg-laying.[7] | [7] |
| Cockatiel | Depot formulation (calculated to release 17, 52, or 156 µg/mL/kg/day) | Not specified | Single injection | Reversibly prevented egg-laying for 12-19 days.[7] | [7] |
| Chicken | 60 µ g/day | Not specified | 14 days | Led to ovarian regression and cessation of egg-laying.[7] | [7] |
| Various Psittacines | 100-800 µg/kg | Intramuscular | Every 2-3 weeks | Wide recommended dose range for managing hormonal imbalances.[7][14] | [7][14][15][16][17] |
Experimental Protocols
While detailed, step-by-step protocols are often specific to a given study, the following represents a generalized workflow for evaluating the in-vivo effects of this compound based on the reviewed literature.
1. Animal Model Selection and Acclimatization:
-
Select the appropriate species and strain based on the research question (e.g., Wistar or Sprague-Dawley rats for reproductive studies, ferrets for adrenal disease models).
-
House animals in a controlled environment (temperature, humidity, light-dark cycle) and allow for an acclimatization period before the start of the experiment.
2. Formulation and Administration of the LHRH Analog:
-
Reconstitute the lyophilized peptide in a sterile, biocompatible vehicle (e.g., sterile saline).
-
Administer the compound via the desired route (e.g., subcutaneous or intramuscular injection). The choice of a standard injection site is crucial for consistent absorption.
-
For depot formulations, ensure proper suspension and administration according to the manufacturer's instructions.
3. Experimental Groups:
-
Include a control group receiving the vehicle only.
-
Establish one or more experimental groups receiving different doses of the LHRH analog.
-
Ensure a sufficient number of animals per group to achieve statistical power.
4. Monitoring and Data Collection:
-
Physiological and Behavioral Observations: Regularly monitor for changes in physical characteristics (e.g., body weight, secondary sexual characteristics) and behavior (e.g., aggression, reproductive behaviors).
-
Hormone Level Analysis: Collect blood samples at baseline and at specified time points throughout the study. Analyze plasma or serum for relevant hormone concentrations (e.g., LH, FSH, testosterone, estradiol) using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., pituitary, gonads, adrenal glands) for histological examination or receptor binding assays.
5. Data Analysis:
-
Use appropriate statistical methods to compare the outcomes between the control and experimental groups (e.g., t-test, ANOVA).
-
Analyze time-course data to determine the onset and duration of the analog's effects.
Conclusion
The LHRH analog this compound, or leuprolide acetate, demonstrates consistent effects on the suppression of the hypothalamic-pituitary-gonadal axis across a range of vertebrate species. While direct comparative studies are limited, the available data indicate a conserved mechanism of action, leading to predictable outcomes such as the suppression of reproductive hormones and associated physiological and behavioral changes. The provided data and generalized protocols offer a foundation for researchers to design and interpret cross-species studies aimed at further validating the effects of this and other LHRH analogs. It is important to note that dosages and the duration of effects can vary significantly between species, necessitating species-specific dose-response studies for new applications.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chronic periadolescent leuprolide exposure affects the development of reproductive physiology and behavior of female and male rats differently, but both mature after treatment termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of single-dose depot leuprolide acetate on embryonal implantation: an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leuprolide acetate treatment of adrenocortical disease in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. vetmed.illinois.edu [vetmed.illinois.edu]
- 8. ferret.org [ferret.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Use of Depot Leuprolide Acetate to Control Undesirable Male Associated Behaviors in the California Sea Lion (Zalophus californianus) and California Sea Otter (Enhydra lutris) - IAAAM_Archive - VIN [vin.com]
- 11. Saint Louis Zoo | Marine Mammals [stlzoo.org]
- 12. Use of Depot Leuprolide, Cyproterone, and Deslorelin to Control Aggression in an All Male California Sea Otter (Enhydra lutris nereis) Colony - IAAAM1999 - VIN [vin.com]
- 13. Preliminary findings of fecal gonadal hormone concentrations in six captive sea otters (Enhydra lutris) after deslorelin implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lafeber.com [lafeber.com]
- 15. Chronic Egg Laying in Birds | VCA Animal Hospitals [vcahospitals.com]
- 16. How to Stop Your Bird From Laying Eggs | Melbourne-Avian-Vet - Bird Vet Melbourne [bird-vet.com]
- 17. lafeber.com [lafeber.com]
A Comparative Analysis of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH and Other LHRH Agonists: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, with other prominent LHRH agonists, namely Leuprolide, Goserelin, and Triptorelin. Functionally synonymous with Leuprolide, this compound is a potent gonadotropin-releasing hormone (GnRH) receptor agonist.[1] This document collates in vitro and in vivo experimental data to offer a clear perspective on their relative performance, supported by detailed experimental methodologies.
Introduction to LHRH Agonists
LHRH agonists are a class of synthetic peptides that mimic the action of the natural gonadotropin-releasing hormone (GnRH).[2] Initially, they stimulate the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone and estrogen levels.[3][4] However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary, resulting in a profound and sustained suppression of gonadotropin and sex hormone production.[3][5] This "chemical castration" effect is the cornerstone of their therapeutic application in hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty.[4][6]
In Vitro Performance Comparison
The in vitro activity of LHRH agonists is primarily determined by their binding affinity to the GnRH receptor and their ability to trigger downstream signaling pathways.
Receptor Binding Affinity
The binding affinity of LHRH analogs to the GnRH receptor is a key determinant of their potency. This is typically measured using radioligand binding assays, where the synthetic analog competes with a radioactively labeled ligand for binding to the receptor. The resulting data is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| LHRH Analog | Receptor Binding Affinity (Kd/IC50) | Cell Line/System | Reference |
| Leuprolide | Sub-nanomolar to low nanomolar range | Rat pituitary cells, HEK293 cells, LNCaP cells | [7][8][9] |
| Goserelin | Residence time of 5.6 min | CHO cells expressing human GnRH receptor | [10] |
| Triptorelin | Kd = 2.6 x 10⁻⁸ M (high affinity), 7.7 x 10⁻⁶ M (low affinity) | LNCaP cells | [9] |
Note: Direct comparative studies under identical conditions are limited. The provided values are synthesized from multiple sources.
Signal Transduction
Upon binding to the GnRH receptor, a G protein-coupled receptor (GPCR), LHRH agonists activate intracellular signaling cascades. A primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Another key second messenger is cyclic adenosine monophosphate (cAMP). The potency of an agonist can be assessed by measuring the accumulation of these second messengers.
| LHRH Analog | Downstream Signaling Marker | Potency (EC50) | Cell Line/System | Reference |
| Leuprolide | Inositol phosphate production | Low nanomolar range | HEK293 cells expressing rat GnRH receptor | [7][8] |
| Goserelin | cAMP accumulation | Not explicitly found | - | [11] |
| Triptorelin | Inositol phosphate production | Low nanomolar range | HEK293 cells expressing rat GnRH receptor | [7][8] |
In Vivo Performance Comparison
In vivo studies are crucial for evaluating the physiological effects of LHRH agonists, particularly their impact on hormone levels and their duration of action.
Hormone Suppression
The hallmark of LHRH agonist activity in vivo is the initial surge followed by the profound suppression of LH and testosterone. The extent and duration of this suppression are critical for therapeutic efficacy.
| LHRH Analog | Animal Model | Key Findings on LH and Testosterone Levels | Reference |
| Leuprolide | Rat | Initial testosterone surge, followed by suppression to castration levels. | [12][13] |
| Dog | Basal LH and testosterone maximally depressed by four days of treatment. | [14] | |
| Goserelin | Rat | Initial supra-physiological increase in testosterone, followed by a rapid fall to castration levels. | [3] |
| Triptorelin | Human | Showed higher LH suppression activity than leuprorelin in one study. | [15] |
| Dog | Combined with testosterone, effectively blocked spermatogenesis while maintaining libido. | [16] |
Experimental Protocols
In Vitro: GnRH Receptor Binding Assay (Competitive Radioligand Binding)
-
Cell Culture and Membrane Preparation: Cells expressing the GnRH receptor (e.g., pituitary cells, CHO-hGnRHR, LNCaP) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[17]
-
Binding Reaction: A constant concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I]-triptorelin or [¹²⁵I]buserelin) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled competitor LHRH analog (e.g., Leuprolide, Goserelin, Triptorelin).[10][17]
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro: Inositol Phosphate (IP) Accumulation Assay
-
Cell Culture and Labeling: Cells expressing the GnRH receptor are cultured and pre-labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.[18]
-
Stimulation: The cells are washed and then stimulated with varying concentrations of the LHRH agonist in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.[19]
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography and quantified by liquid scintillation counting.[18]
-
Data Analysis: The total [³H]-inositol phosphate accumulation is plotted against the agonist concentration to determine the EC50 value.
In Vivo: Animal Studies for Testosterone Suppression
-
Animal Model: Male rats or dogs are commonly used models.[12][14]
-
Dosing: The LHRH agonist is administered, often via subcutaneous injection, at various doses and frequencies.[14]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Hormone Analysis: Serum or plasma concentrations of LH and testosterone are measured using validated immunoassays (e.g., ELISA or radioimmunoassay).[13][15]
-
Data Analysis: The time course of LH and testosterone levels is plotted to evaluate the initial surge and the subsequent suppression. Key parameters include the time to reach castration levels of testosterone and the duration of suppression.
Visualizations
Caption: LHRH Agonist Signaling Pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GnRH agonist leuprolide acetate does not confer any protection against ovarian damage induced by chemotherapy and radiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of the concurrent LHRH antagonist administration with a LHRH superagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of an LHRH agonist analog upon sexual function in male dogs. Suppression, reversibility, and effect of testosterone replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography–Ion Trap/Time‐of‐Flight Mass Spectrometry (LC/MS‐IT‐TOF) and Liquid Chromatography–Orbitrap (LC‐Orbitrap) for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibition of spermatogenesis in the presence of normal libido following combined treatment with an LHRH agonist and testosterone in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Independent validation of published (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological data for the well-established LHRH (Luteinizing Hormone-Releasing Hormone) agonist, Leuprolide, with other commercially available LHRH analogs. The information presented here is collated from published, peer-reviewed literature to support independent validation and further research.
Introduction to LHRH Analogs
LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the reproductive endocrine system. Its analogs, both agonists and antagonists, are of significant therapeutic interest. LHRH agonists, such as Leuprolide, initially stimulate the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion. However, their sustained use results in receptor downregulation and desensitization, ultimately leading to a profound suppression of gonadal steroidogenesis. This paradoxical effect is harnessed for the treatment of hormone-dependent conditions like prostate cancer, endometriosis, and central precocious puberty.[1] In contrast, LHRH antagonists competitively block the GnRH receptor, inducing a rapid and direct suppression of gonadotropin release without the initial stimulatory phase.
The specific analog mentioned in the topic, (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH, is a less common variant. Publicly available quantitative data for this specific peptide is scarce. However, the closely related and widely used analog, Leuprolide, is chemically described as (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH. This guide will therefore focus on the extensive published data for Leuprolide and compare it with other key LHRH analogs to provide a valuable resource for the research community.
Comparative Biological Data
The following tables summarize the quantitative data for Leuprolide and other LHRH analogs from published studies. These values provide a basis for comparing their biological activity across different experimental paradigms.
Table 1: GnRH Receptor Binding Affinity of LHRH Agonists
This table presents the inhibitor constants (Ki) for various LHRH agonists, indicating their binding affinity to the human GnRH receptor. The data is derived from a competitive radioligand binding assay using [¹²⁵I]-triptorelin.[2]
| LHRH Analog | Ki (nM) |
| Nafarelin | 0.06 |
| Histrelin | 0.11 |
| Deslorelin | 0.13 |
| Leuprolide | 0.20 |
| Triptorelin | 0.21 |
| Buserelin | 0.35 |
| Goserelin | 0.70 |
| Fertirelin | 1.1 |
| Gonadorelin (LHRH) | 13 |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Biological Potency of LHRH Analogs
Data on the half-maximal inhibitory concentration (IC50) from in vitro assays using pituitary cells provides a measure of the functional potency of these analogs in suppressing LH release.
Table 3: In Vivo Biological Potency of LHRH Agonists
The half-maximal effective dose (ED50) from in vivo studies, often in rat models, reflects the potency of LHRH analogs in eliciting a biological response, such as LH release or testosterone suppression.
Systematic, comparative ED50 data from a single in vivo study for a broad spectrum of LHRH agonists is not consistently reported in the literature. The potency of these analogs is often described in relative terms or in the context of specific therapeutic outcomes. For instance, the effects of Buserelin on FSH and LH release have been reported to be 20 to 170 times greater than that of native LHRH.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of published findings. Below are summaries of typical experimental protocols used to characterize LHRH analogs.
Radioligand Binding Assay (for Receptor Affinity)
This assay determines the binding affinity of a compound to its receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the GnRH receptor (e.g., human pituitary tissue or GnRH receptor-transfected cell lines).[2] The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[3]
-
Competitive Binding: A fixed concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I]-triptorelin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor analog (e.g., Leuprolide).[2]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which separates the receptor-bound radioligand from the unbound radioligand.[3]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Bioassay (for Functional Potency)
This assay measures the ability of LHRH analogs to stimulate or inhibit LH release from pituitary cells in culture.
-
Cell Culture: Primary pituitary cells are isolated from rats and cultured in appropriate media.[4]
-
Stimulation/Inhibition: The cultured cells are incubated with the LHRH analog at various concentrations. For agonists, the amount of LH released into the culture medium is measured. For antagonists, their ability to inhibit LH release induced by a known concentration of LHRH is determined.[4]
-
LH Measurement: The concentration of LH in the culture medium is quantified using a specific radioimmunoassay (RIA) or ELISA.
-
Data Analysis: Dose-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) is calculated to determine the potency of the analog.
In Vivo Bioassay (for Biological Activity)
This assay assesses the effect of LHRH analogs on hormone levels in a living organism, typically rats.
-
Animal Model: Adult male rats are often used as a model.
-
Analog Administration: The LHRH analog is administered to the animals, often via subcutaneous injection, at various doses.
-
Blood Sampling: Blood samples are collected at different time points after administration.
-
Hormone Measurement: Serum concentrations of LH and testosterone are measured using RIA or ELISA.
-
Data Analysis: The dose-dependent effects on hormone levels are analyzed to determine the in vivo potency of the analog, which can be expressed as the ED50.
Mandatory Visualizations
LHRH Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of an LHRH agonist to its receptor on a pituitary gonadotroph cell.
References
- 1. Comparison of two different GnRH analogs’ impact on final height in girls with early puberty: Triptorelin acetate vs. leuprolide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Inhibition of LH-release by synthetic analogues of LH-RH in rat pituitary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel must be equipped with the following when handling the compound in lyophilized or solution form.
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the peptide, which could lead to absorption of a biologically active compound.[1][2] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes of solutions or accidental contact with the lyophilized powder.[1][2][3] |
| Body Protection | Laboratory coat | Provides a removable barrier to protect clothing and skin from contamination in case of spills.[1][2][3] |
| Respiratory | Use in a chemical fume hood or ventilated enclosure | Recommended, especially when handling the lyophilized powder, to prevent inhalation of fine particles. |
Operational Handling and Storage
Proper handling and storage are critical for both researcher safety and maintaining the stability of the peptide.
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage to the seal or container.[4]
-
Store the lyophilized peptide in a cool, dry, and dark environment, typically at -20°C or lower, to prevent degradation.[3][4][5]
-
Keep the vial tightly sealed in a moisture-resistant container.[5]
Reconstitution and Aliquoting:
-
Before opening, allow the vial to equilibrate to room temperature for approximately 15-30 minutes to prevent condensation from introducing moisture, which can degrade the peptide.[4]
-
Wipe the vial's exterior with a suitable disinfectant, such as 70% isopropanol.[4]
-
All handling of the open vial should occur within a clean, controlled environment like a chemical fume hood or a sterile laminar flow hood.[3]
-
Reconstitute the peptide using high-purity water or a recommended buffer to the desired concentration.
-
If not for immediate use, it is advisable to aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
